Nilotinib hydrochloride
説明
See also: Nilotinib (has active moiety).
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGGYCCJUPYZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238968 | |
| Record name | Nilotinib hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923288-95-3 | |
| Record name | Nilotinib hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Nilotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for nilotinib (B1678881) hydrochloride, a potent tyrosine kinase inhibitor. The information presented herein is compiled from various scientific literature and patents, offering detailed experimental protocols, quantitative data, and visual representations of key processes to aid in research and development.
Introduction to Nilotinib
Nilotinib, marketed under the trade name Tasigna®, is a second-generation Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[1][2] Its chemical name is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzamide.[3][4] The hydrochloride salt is the active pharmaceutical ingredient (API) in the marketed formulation. The synthesis of high-purity nilotinib hydrochloride is a critical aspect of its manufacturing process, ensuring the safety and efficacy of the final drug product.
Synthetic Pathways of Nilotinib
Several synthetic routes for nilotinib have been reported, with variations aimed at improving yield, purity, and process efficiency. A common and well-documented approach involves a multi-step synthesis starting from 4-methyl-3-nitrobenzoic acid.
A prominent synthetic route is outlined below:
-
Step 1: Chlorination of 4-methyl-3-nitrobenzoic acid. The synthesis begins with the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acid chloride, 4-methyl-3-nitrobenzoyl chloride.[3]
-
Step 2: Condensation. The resulting acid chloride is then condensed with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine to form 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide.[3]
-
Step 3: Reduction of the Nitro Group. The nitro group in the benzamide (B126) intermediate is reduced to an amino group, yielding 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide.[3] This reduction can be achieved using various reagents, including stannous chloride or through catalytic hydrogenation with Raney nickel.[3][5]
-
Step 4: Guanidinylation. The newly formed amino group is then converted to a guanidino group by reaction with cyanamide.[3]
-
Step 5: Final Condensation to form Nilotinib Base. The guanidinylated intermediate is condensed with 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one to construct the pyrimidine (B1678525) ring and yield the nilotinib free base.[3]
An alternative approach, developed by Buchwald and coworkers, offers a more convergent and efficient synthesis in fewer steps.[6] This method has demonstrated high yields in a shorter reaction time on a laboratory scale.[6]
Signaling Pathway Diagram
Caption: A common synthetic pathway for this compound.
Purification of Nilotinib and Formation of the Hydrochloride Salt
The purification of nilotinib free base is crucial to remove process-related impurities and unreacted starting materials.[7][8] The final step involves the conversion of the purified base to its hydrochloride salt, which is the stable form used in pharmaceutical formulations.
Purification of Nilotinib Base
Purification of the crude nilotinib base can be achieved through various techniques:
-
Leaching: The crude product can be leached with hot water and hot methanol (B129727) to remove water-soluble and methanol-soluble impurities.[5]
-
Recrystallization: Recrystallization from a suitable solvent or solvent mixture is a common method to obtain high-purity nilotinib base. A mixture of isopropyl acetate, ethanol, and water has been reported for this purpose.[3] The choice of solvent is critical for achieving the desired polymorphic form.
Formation and Purification of this compound
The purified nilotinib base is converted to the hydrochloride salt by treatment with hydrochloric acid.[5][9] This step not only forms the desired salt but also serves as a final purification step.
-
Crystallization: The hydrochloride salt is typically crystallized from a solvent system such as a mixture of methanol and water.[5][9] The crystallization conditions, including temperature and cooling rate, can influence the crystal form and purity of the final product. The use of isopropanol (B130326) as an anti-solvent for precipitation has also been described.[5][9]
Quantitative Data
The efficiency of the synthesis and purification processes is evaluated based on yield and purity. The following table summarizes representative quantitative data from the literature.
| Step | Reagents/Solvents | Temperature | Duration | Yield | Purity (HPLC) | Reference |
| Synthesis of Nilotinib | ||||||
| Condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | n-Butanol | 110-115 °C | 9 h | Quantitative | 99.2% | [3] |
| Purification of Nilotinib | ||||||
| Leaching of crude Nilotinib | Hot water, Hot methanol | - | - | - | - | [5] |
| Formation of this compound | ||||||
| Conversion of Nilotinib base to Hydrochloride salt | Concentrated HCl, Methanol, Water | Reflux, then 0-5 °C | 3-4 h | - | - | [5][9] |
Detailed Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis and purification of this compound, adapted from published procedures.
Experimental Workflow Diagram
Caption: Experimental workflow for Nilotinib synthesis and purification.
Protocol 1: Synthesis of Nilotinib Base[3]
-
A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide (65 g, 0.156 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (30.0 g, 0.171 mol) in n-butanol (650 mL) is heated to 110-115 °C for 9 hours.
-
The reaction mixture is then cooled to room temperature.
-
The separated solid is collected by filtration.
-
The wet solid is leached successively with hot water (700 mL) and hot methanol (700 mL).
-
The resulting product is dried at 60-65 °C under vacuum to yield Nilotinib base.
Protocol 2: Preparation of this compound[5][9]
-
To a 1 L four-neck flask, charge a mixture of methanol (500 ml) and purified water (52.5 ml).
-
Add Nilotinib base (30 g) to the flask.
-
Dissolve concentrated hydrochloric acid (5.51 g) in methanol (30 ml) and add it to the reaction mixture over 15 minutes.
-
Heat the reaction mass to reflux temperature and maintain for 15 minutes.
-
Cool the mixture to 55-60 °C and clarify with activated carbon.
-
Cool the clear solution to 0-5 °C and maintain at this temperature for 3-4 hours.
-
Filter the resulting solid, wash with chilled isopropanol (30 ml), and dry in a vacuum tray drier at 40-45 °C to obtain this compound.
Impurity Profile and Control
The control of impurities is a critical aspect of pharmaceutical manufacturing.[7][8] Impurities in nilotinib can arise from starting materials, intermediates, by-products of the synthesis, and degradation products.[7][8][10] Common impurities should be monitored and controlled to within acceptable limits as specified by regulatory authorities. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for the detection and quantification of these impurities.[8][11]
Conclusion
The synthesis and purification of this compound are well-established processes with several available routes. The choice of a particular synthetic strategy depends on factors such as cost, efficiency, and the desired purity of the final product. The methods described in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important anti-cancer drug. Continuous process optimization and stringent control over impurities are paramount to ensure the quality and safety of this compound.
References
- 1. US10280153B2 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. patents.justia.com [patents.justia.com]
- 5. EP2626355A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. veeprho.com [veeprho.com]
- 9. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jpionline.org [jpionline.org]
Nilotinib Hydrochloride: A Comprehensive Technical Profile Beyond Bcr-Abl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). Its primary mechanism of action involves the potent and selective inhibition of the Bcr-Abl fusion protein. However, the therapeutic and off-target effects of nilotinib extend beyond this singular target. This technical guide provides an in-depth exploration of nilotinib hydrochloride's interactions with a range of other kinases, offering a detailed target profile, quantitative inhibitory data, experimental methodologies for target validation, and a visual representation of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand the broader molecular implications of nilotinib activity.
Off-Target Kinase Profile of Nilotinib
Nilotinib exhibits inhibitory activity against several other tyrosine kinases, which can contribute to both its therapeutic efficacy in other conditions and its adverse effect profile. The primary off-targets include Platelet-Derived Growth Factor Receptors (PDGFR), KIT proto-oncogene receptor tyrosine kinase, Discoidin Domain Receptors (DDR1 and DDR2), Colony-Stimulating Factor 1 Receptor (CSF-1R), and members of the Ephrin receptor family.[1][2][3][4][5]
Quantitative Inhibitory Activity
The inhibitory potency of nilotinib against its off-target kinases is a critical aspect of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for nilotinib against key off-target kinases, as determined by autophosphorylation assays.
| Kinase Target | IC50 (nM) | Reference(s) |
| PDGFR | 69 | [1] |
| c-KIT | 210 | [1] |
| CSF-1R | 125-250 | [1] |
| DDR1 | 3.7 | [1] |
| DDR2 | Data not consistently reported in nM | [6][7] |
| EphA4 | Inhibits interaction, specific IC50 not provided | [8] |
Signaling Pathways Modulated by Nilotinib
The inhibition of off-target kinases by nilotinib leads to the modulation of several critical cellular signaling pathways. Understanding these pathways is essential for elucidating the full spectrum of nilotinib's biological effects.
KIT Signaling Pathway
Nilotinib's inhibition of KIT, a receptor tyrosine kinase crucial for the development and proliferation of various cell types, including hematopoietic stem cells and mast cells, has therapeutic implications in cancers such as gastrointestinal stromal tumors (GIST).[2][3] Upon binding of its ligand, stem cell factor (SCF), KIT dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell survival and proliferation.[9] Nilotinib blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) are key regulators of cell growth, proliferation, and migration.[10] Dysregulation of PDGFR signaling is implicated in various malignancies. Ligand binding induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PI3K/AKT and RAS/MEK/ERK pathways. Nilotinib's inhibition of PDGFR autophosphorylation blocks these downstream events.[2]
DDR1 Signaling Pathway
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[11] DDR1 signaling is involved in cell adhesion, migration, and proliferation, and its overexpression is associated with several cancers.[11] Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation, which can lead to the activation of downstream signaling molecules, including those in the MAPK/ERK pathway. Nilotinib is a potent inhibitor of DDR1.[1]
Experimental Protocols for Target Validation
The validation of nilotinib's off-target kinase inhibition relies on robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.
Materials:
-
Purified recombinant kinase of interest (e.g., c-KIT, PDGFR, DDR1)
-
LanthaScreen™ Eu-labeled anti-tag antibody (specific to the tag on the recombinant kinase)
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive ligand)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Preparation: Prepare a serial dilution of nilotinib in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase of interest and the Eu-labeled anti-tag antibody in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the nilotinib dilutions, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the nilotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13][14][15][16]
Cell-Based Phospho-Kinase Western Blot
This method assesses the ability of nilotinib to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., GIST-T1 cells for c-KIT, HCT116 for DDR1)
-
This compound
-
Appropriate cell culture medium and supplements
-
Ligand for kinase stimulation (e.g., SCF for c-KIT, Collagen I for DDR1)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for the target kinase and a downstream effector, and total protein antibodies for loading controls)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, then pre-treat with various concentrations of nilotinib for a specified time (e.g., 2 hours).
-
Kinase Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total kinase and a loading control (e.g., β-actin or GAPDH) to normalize the data.[17][18][19][20]
Experimental Workflows
Visualizing the logical flow of experimental procedures can aid in their understanding and implementation.
Workflow for In Vitro Kinase Inhibition Assay
Workflow for Cell-Based Phospho-Kinase Analysis
Conclusion
While nilotinib's primary clinical application is rooted in its potent inhibition of Bcr-Abl, a comprehensive understanding of its broader target profile is imperative for both optimizing its therapeutic use and anticipating potential off-target effects. This technical guide has provided a detailed overview of nilotinib's interactions with key kinases beyond Bcr-Abl, including quantitative data on its inhibitory activity, insights into the modulation of critical signaling pathways, and detailed experimental protocols for target validation. The provided visualizations of signaling pathways and experimental workflows are intended to serve as practical tools for researchers in the field. A thorough appreciation of nilotinib's polypharmacology will continue to be crucial for its rational application in current and future therapeutic contexts.
References
- 1. ClinPGx [clinpgx.org]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of nilotinib on regulatory T cells: the dose matters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. The tyrosine kinase inhibitor nilotinib targets the discoidin domain receptor DDR2 in calcific aortic valve stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. medscape.com [medscape.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Structural Analysis of Nilotinib Hydrochloride Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1] Its efficacy stems from its high affinity and specificity for the BCR-ABL kinase, the constitutively active oncoprotein driving CML pathogenesis.[2] Developed as a more potent successor to imatinib (B729), nilotinib was rationally designed based on the crystal structure of the Abl-imatinib complex to overcome imatinib resistance.[2] This technical guide provides an in-depth structural analysis of nilotinib hydrochloride binding to its primary target, BCR-ABL, and other clinically relevant kinases. It details the experimental protocols used to elucidate these interactions, presents quantitative binding data, and visualizes the key signaling pathways and structure-activity relationships.
The Bcr-Abl Kinase Domain: The Primary Target of Nilotinib
The BCR-ABL oncoprotein is a result of a reciprocal translocation between chromosomes 9 and 22, leading to the fusion of the breakpoint cluster region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene.[3] The resulting fusion protein possesses a constitutively active ABL kinase domain, which drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.[4] Nilotinib exerts its therapeutic effect by binding to the ATP-binding site of the ABL kinase domain, effectively inhibiting its catalytic activity.[5]
Structural Basis of Nilotinib Binding and Selectivity
Nilotinib binds to the inactive "DFG-out" conformation of the ABL kinase domain, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped outwards. This is a key distinction from some other TKIs and contributes to its selectivity profile.[6] The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. Notably, the pyridinyl ring nitrogen of nilotinib forms a hydrogen bond with the backbone -NH of Met318 in the hinge region of the kinase, while the anilino -NH group forms a hydrogen bond with the hydroxyl group of the "gatekeeper" residue, Thr315.[7]
The overall binding mode buries a significant portion of the inhibitor in a hydrophobic pocket, contributing to its high affinity. The trifluoromethyl and methylphenyl groups of nilotinib engage in favorable van der Waals interactions with hydrophobic residues lining the binding site.
Quantitative Analysis of Nilotinib Binding Affinity
The potency of nilotinib against its target kinases is quantified by various metrics, including the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). The following tables summarize the binding affinities of nilotinib for wild-type BCR-ABL, common imatinib-resistant mutants, and a selection of off-target kinases.
Table 1: Nilotinib Binding Affinity for Wild-Type and Mutant Bcr-Abl Kinase
| Kinase | IC50 (nM) | Assay Type | Reference |
| Wild-type Bcr-Abl | <30 | Cellular autophosphorylation | [5] |
| Wild-type Abl | 15 | Recombinant kinase assay | [8] |
| M244V | <70 | Cellular proliferation | [8] |
| G250E | <70 | Cellular proliferation | [8] |
| Q252H | <70 | Cellular proliferation | [8] |
| Y253F | <200 | Cellular proliferation | [8] |
| Y253H | <450 | Cellular proliferation | [8] |
| E255K | <200 | Cellular proliferation | [8] |
| E255V | <450 | Cellular proliferation | [8] |
| T315I | >2000 | Cellular proliferation | [8] |
| F317L | <70 | Cellular proliferation | [8] |
| M351T | <70 | Cellular proliferation | [8] |
| F359V | <200 | Cellular proliferation | [8] |
Table 2: Nilotinib Off-Target Kinase Inhibition
| Kinase | IC50 (nM) | Assay Type | Reference |
| KIT | 944 (for some mutations) | Cellular proliferation | [2] |
| PDGFRα | <25 | Cellular proliferation | [2] |
| PDGFRβ | - | - | - |
| SRC family kinases | Not inhibited | Kinase assay | [1] |
| DDR1 | - | - | - |
| CSF-1R | - | - | - |
Experimental Protocols
The structural and quantitative understanding of nilotinib's binding is derived from a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography of Protein-Ligand Complexes
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex.
Methodology:
-
Protein Expression and Purification: The target kinase domain (e.g., ABL) is overexpressed in a suitable system (e.g., insect or bacterial cells) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified protein is incubated with an excess of the ligand (this compound) to ensure saturation of the binding sites.[9]
-
Crystallization: The protein-ligand complex is subjected to a wide range of crystallization screening conditions to identify conditions that yield well-ordered crystals.[10] This can be achieved through co-crystallization, where the complex is crystallized directly, or by soaking the ligand into pre-formed apo-protein crystals.[10]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The protein and ligand structures are then built into this map and refined to yield a final, high-resolution model of the complex.[11]
NMR Spectroscopy for Ligand Binding Analysis
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.
Methodology:
-
Protein Isotope Labeling: The target protein is uniformly labeled with NMR-active isotopes, typically ¹⁵N and/or ¹³C, by expressing it in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
NMR Titration Experiments: A series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are recorded in the absence and presence of increasing concentrations of the unlabeled ligand (nilotinib).
-
Chemical Shift Perturbation (CSP) Analysis: Upon ligand binding, the chemical environment of the amino acid residues in the binding site and surrounding regions is altered, leading to changes in their corresponding peaks in the HSQC spectrum. By monitoring these chemical shift perturbations, the residues involved in the interaction can be identified.
-
Determination of Binding Affinity (Kd): The magnitude of the chemical shift changes as a function of ligand concentration is used to calculate the dissociation constant (Kd) of the protein-ligand complex.
-
Saturation Transfer Difference (STD) NMR: This ligand-observed NMR technique can be used to identify which parts of the ligand are in close proximity to the protein, providing further information on the binding epitope.
Signaling Pathways and Structure-Activity Relationships
The inhibition of BCR-ABL by nilotinib blocks downstream signaling cascades that are crucial for the survival and proliferation of CML cells.
Caption: Bcr-Abl signaling pathway and its inhibition by nilotinib.
Caption: Experimental workflow for structural analysis of nilotinib binding.
The chemical features of nilotinib are finely tuned for optimal interaction with the BCR-ABL kinase. Pharmacophore modeling has identified the key structural motifs required for high-affinity binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
The Off-Target Kinase Inhibition Profile of Nilotinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML). Its primary therapeutic action is the potent and selective inhibition of the BCR-ABL fusion protein. However, like many kinase inhibitors, nilotinib exhibits a degree of promiscuity, binding to and inhibiting a range of other kinases, known as "off-target" effects. Understanding this off-target profile is critical for a comprehensive appreciation of its therapeutic window, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth overview of the off-target kinase inhibition profile of nilotinib hydrochloride, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways affected.
Data Presentation: Off-Target Kinase Inhibition Profile
The following table summarizes the inhibitory activity of nilotinib against a panel of off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various biochemical and cellular assays. A lower value indicates a higher potency of inhibition.
| Kinase Target Family | Kinase Target | Assay Type | IC50 / Kd (nM) | Reference |
| Discoidin Domain Receptors | DDR1 | Biochemical | 3.7 | [1] |
| DDR2 | Biochemical | - | [1] | |
| Platelet-Derived Growth Factor Receptors | PDGFRα | Cellular | 69 | [1] |
| PDGFRβ | Cellular | 69 | [1] | |
| KIT Proto-Oncogene, Receptor Tyrosine Kinase | c-KIT | Cellular | 210 | [1] |
| Colony Stimulating Factor 1 Receptor | CSF-1R | Cellular | 125-250 | [1] |
| Mitogen-Activated Protein Kinases | MAPK11 (p38β) | Biochemical | 14-75 | [2] |
| MAPK14 (p38α) | Biochemical | 356 | [2] | |
| MAPK12 (p38γ) | Biochemical | >10,000 | [2] | |
| MAPK13 (p38δ) | Biochemical | 4,450 | [2] | |
| Src Family Kinases | LCK | Biochemical | 550 | [3] |
| Other Kinases | ZAK | Binding | - | [1] |
| NQO2 | Biochemical | 380 | [4] |
Experimental Protocols
A variety of experimental techniques are employed to characterize the kinase inhibition profile of compounds like nilotinib. Below are detailed methodologies for two key types of assays.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (e.g., purified DDR1, LCK)
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
Test compound (Nilotinib) serially diluted in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
Prepare a 3X serial dilution of nilotinib in kinase buffer containing the same final DMSO concentration as the other reagents.
-
-
Assay Assembly:
-
To each well of a 384-well plate, add 5 µL of the 3X nilotinib solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the nilotinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay: Western Blot for Phosphorylated Proteins
This method assesses the ability of a compound to inhibit the phosphorylation of a specific kinase or its downstream substrate within a cellular context.
Materials:
-
Cell line expressing the kinase of interest (e.g., cancer cell line overexpressing DDR1).
-
Cell culture medium and supplements.
-
Nilotinib stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (phospho-specific and total protein for the kinase of interest).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of nilotinib concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
If the kinase requires activation, stimulate the cells with the appropriate ligand (e.g., collagen for DDR1) for a short period before lysis.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
-
Plot the normalized phosphorylation levels against the nilotinib concentration to determine the cellular IC50.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by the off-target inhibition of nilotinib.
Caption: Nilotinib inhibits the DDR1 signaling pathway.
Caption: Nilotinib can inhibit components of the MAPK signaling pathway.
Experimental Workflow
Caption: General workflow for determining kinase inhibition.
Conclusion
The off-target kinase inhibition profile of nilotinib is a complex and critical aspect of its pharmacology. While its primary efficacy in CML is well-established through potent BCR-ABL inhibition, its interactions with other kinases such as DDR1, PDGFR, KIT, and components of the MAPK pathway contribute to both its broader therapeutic potential and its side-effect profile. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these off-target effects is paramount for optimizing the clinical use of nilotinib, identifying new therapeutic applications, and designing next-generation kinase inhibitors with improved selectivity and safety profiles.
References
- 1. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Pathways and Stability of Nilotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib (B1678881) hydrochloride, a tyrosine kinase inhibitor pivotal in the treatment of chronic myelogenous leukemia, is subject to degradation under various stress conditions, impacting its safety and efficacy.[1] This technical guide provides a comprehensive overview of the degradation pathways and stability profile of nilotinib hydrochloride. Through a meticulous review of forced degradation studies, this document outlines the drug's susceptibility to acidic, basic, and oxidative environments, while also noting its stability under thermal and photolytic conditions.[1][2] Key degradation products are identified and characterized, and detailed experimental protocols for stress testing and chromatographic analysis are provided. This guide is intended to be a valuable resource for researchers and professionals involved in the development, formulation, and quality control of nilotinib-based pharmaceuticals.
Stability Profile of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] As per regulatory guidelines, this compound has been subjected to a range of stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and light.[1][4]
The studies consistently demonstrate that this compound is susceptible to degradation in acidic, basic, and oxidative environments.[1][2] Conversely, the drug has been found to be stable under thermal and photolytic conditions.[1][2]
Summary of Forced Degradation Studies
The following table summarizes the quantitative data from forced degradation studies performed on this compound, highlighting the conditions that lead to degradation and the extent of degradation observed.
| Stress Condition | Reagent/Parameters | Duration | Total Degradation (%) | Major Degradation Products (DP) Formed | Reference |
| Acidic Hydrolysis | 1N HCl at 60°C | 10 hours | 26.17 | DP-1 (20.36%) | [5] |
| 2M HCl at 80°C | 90 minutes | ~23 | Three new peaks observed | [6] | |
| Basic Hydrolysis | 1N NaOH at 60°C | 10 hours | 23.71 | DP-1 (10.8%), DP-2 (7.96%) | [5] |
| 2M NaOH at 80°C | 90 minutes | ~35 | One new peak observed | [6] | |
| Oxidative Degradation | 5% H₂O₂ at RT | 18 hours | 16.21 | DP-3 (14.46%) | [5] |
| Thermal Degradation | Dry heat at 55°C | 50 hours | No degradation observed | - | [6] |
| Molecularly stable up to 193°C | - | - | - | [4] | |
| Photolytic Degradation | Sunlight exposure | 48 hours | No degradation observed | - | [6] |
Table 1: Summary of Forced Degradation Studies on this compound
Degradation Pathways and Products
The degradation of this compound under stress conditions leads to the formation of specific degradation products. The primary mechanism of degradation in acidic and basic media is the hydrolysis of the amide linkage present in the nilotinib molecule.[6]
-
Acid Degradation Product (DP-1): Formed via hydrolysis of the amide bond.[5]
-
Base Degradation Product (DP-2): Also a result of amide bond hydrolysis.[5]
-
Oxidative Degradation Product (DP-3):
The structures of these degradation products have been confirmed using advanced analytical techniques such as 2D NMR and HRMS.[5]
Figure 1: this compound Degradation Pathways.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on this compound, based on established and validated methods.
Materials and Reagents
-
This compound API[5]
-
Acetonitrile (HPLC grade)[5]
-
Methanol (HPLC grade)[5]
-
Formic acid[5]
-
Hydrochloric acid (HCl)[5]
-
Sodium hydroxide (B78521) (NaOH)[5]
-
Hydrogen peroxide (H₂O₂)[5]
-
Ammonium acetate[5]
-
Milli-Q water[5]
Stock Solution Preparation
A standard stock solution of nilotinib (e.g., 1.0 mg/mL) is prepared by dissolving the accurately weighed drug substance in a suitable solvent such as methanol.[6]
Forced Degradation Procedures
The following protocols are adapted from published stability-indicating methods.
-
To a suitable volume of the methanolic stock solution, add an appropriate volume of 5 M HCl and dilute with water to achieve the desired molarity (e.g., 0.1 M, 0.5 M, 1 M, or 2 M HCl).[6]
-
For accelerated degradation, the mixture can be heated (e.g., at 60°C for 10 hours or 80°C for 90 minutes).[5][6]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate base (e.g., NaOH).[6]
-
Dilute the final solution with the mobile phase to the target concentration for analysis.[6]
-
Follow a similar procedure to acidic degradation, using NaOH solutions of varying molarities (e.g., 0.1 M, 0.5 M, 1 M, or 2 M).[6]
-
Apply heat as required to induce degradation (e.g., 60°C for 10 hours or 80°C for 90 minutes).[5][6]
-
Neutralize the solution with an appropriate acid (e.g., HCl) after cooling.[6]
-
Dilute to the final concentration with the mobile phase.[6]
-
Add a specified volume of hydrogen peroxide solution (e.g., 5% or 6% v/v) to the drug stock solution.[5][6]
-
Keep the mixture at room temperature for a designated period (e.g., up to 18 hours).[5]
-
Dilute the resulting solution with the mobile phase for analysis.
Chromatographic Analysis
A stability-indicating chromatographic method is crucial for separating the intact drug from its degradation products.
| Parameter | Condition 1 | Condition 2 |
| Chromatography System | RP-HPLC | RP-LC |
| Column | Symmetry-C18 (300 × 19 mm, 7 µm) for purification | Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | 20 mM Ammonium acetate (B1210297) in Acetonitrile:Water (70:30, v/v) | 10 mM KH₂PO₄:Acetonitrile (54.5:45.5, v/v) |
| Flow Rate | 0.3 mL/min (makeup pump) | 1 mL/min |
| Detection Wavelength | - | 265 nm |
| Injection Volume | - | 20 µL |
| Column Temperature | - | Ambient |
| Retention Time (Nilotinib) | - | 6.1 min |
| Retention Times (DPs) | - | Acid DPs: 1.5, 1.8, 3.8 min; Base DP: 2.2 min |
| Reference | [5] | [6] |
Table 2: Example Chromatographic Conditions for Nilotinib Stability Testing
Figure 2: Experimental Workflow for Forced Degradation Studies.
Conclusion
This technical guide has synthesized the available scientific literature to provide a detailed overview of the degradation pathways and stability of this compound. The key takeaways are:
-
This compound is stable under thermal and photolytic stress but degrades under acidic, basic, and oxidative conditions.[1][2]
-
The primary degradation pathway under hydrolytic stress is the cleavage of the amide bond, leading to the formation of DP-1 and DP-2.[5]
-
Oxidative stress results in the formation of an N-oxide derivative, DP-3.[1][2]
-
Validated stability-indicating analytical methods, predominantly HPLC, are available for the separation and quantification of nilotinib and its degradation products.[6]
This information is critical for the development of stable pharmaceutical formulations of nilotinib and for the implementation of robust quality control strategies to ensure the safety and efficacy of the final drug product. Further research could focus on the kinetics of degradation and the development of mitigation strategies to enhance the stability of this compound in drug products.
References
- 1. FORCED DEGRADATION STUDIES OF this compound: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpls.org [wjpls.org]
- 4. Thermal stability study of crystalline and novel spray-dried amorphous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. akjournals.com [akjournals.com]
Nilotinib Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of nilotinib (B1678881) hydrochloride, a second-generation tyrosine kinase inhibitor. It covers its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data. Detailed protocols for essential in vitro assays are also included to facilitate further research and drug development efforts.
Chemical and Physical Properties
Nilotinib is an orally bioavailable aminopyrimidine-derivative.[1] The hydrochloride monohydrate is the form used in the drug substance.[2]
-
Chemical Name: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate[2]
-
CAS Number: 923288-90-8 (for nilotinib hydrochloride monohydrate)[3][4]
-
Molecular Formula: C₂₈H₂₂F₃N₇O·HCl·H₂O[2]
-
Molecular Weight: 584.00 g/mol [2]
-
Appearance: White to slightly yellowish to slightly greenish yellow powder[2]
Chemical Structure:
Mechanism of Action and Signaling Pathways
Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[5] The Philadelphia chromosome, a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemic cells in Chronic Myeloid Leukemia (CML).[1]
Nilotinib binds to the ATP-binding site of the BCR-ABL protein, stabilizing its inactive conformation.[1] This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis in BCR-ABL-positive cells.[1]
Beyond BCR-ABL, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including:
-
Platelet-derived growth factor receptor (PDGFR)[1]
-
c-Kit[1]
-
Colony-stimulating factor 1 receptor (CSF-1R)[1]
-
Discoidin domain-containing receptor 1 (DDR1)[1]
BCR-ABL Signaling Pathway
The constitutive activity of the BCR-ABL kinase activates several downstream signaling pathways critical for CML pathogenesis. Nilotinib's inhibition of BCR-ABL effectively blocks these pathways.
Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival signaling pathways.
JAK-STAT Signaling Pathway
Nilotinib has also been shown to interfere with the JAK-STAT signaling pathway.[3][4] This pathway is crucial for the survival and proliferation of CML leukemic stem cells.[4] Down-regulation of key genes in this pathway, such as JAK2 and STAT5, contributes to the therapeutic effect of nilotinib.[3][6]
Caption: Nilotinib can inhibit the JAK-STAT pathway, crucial for leukemic stem cell survival.
Quantitative Data
Table 1: In Vitro Efficacy of Nilotinib (IC₅₀ Values)
| Target Kinase | IC₅₀ (nM) | Cell Line/Assay Condition |
| c-ABL | 28 | Kinase activity assay |
| BCR-ABL (wild-type) | 15 - 45 | Recombinant kinase assays and cellular assays |
| PDGFR | 69 | Kinase autophosphorylation |
| c-Kit | 210 | Kinase autophosphorylation |
| DDR1 | 3.7 | Kinase autophosphorylation |
| CSF-1R | 125-250 | Kinase autophosphorylation |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Table 2: Clinical Efficacy of Nilotinib in Chronic Myeloid Leukemia (CML)
| Clinical Trial/Study | Patient Population | Primary Endpoint | Response Rate |
| ENESTnd | Newly diagnosed Ph+ CML-CP | Major Molecular Response (MMR) at 12 months | Superior to imatinib |
| Phase 2 Study | Imatinib-resistant or -intolerant CML-CP | Major Cytogenetic Response (MCyR) | 59% |
| Phase 2 Study | Imatinib-resistant or -intolerant CML-CP | Complete Cytogenetic Response (CCyR) | 44% |
| NOVEL Study | Imatinib-resistant or -intolerant CML-CP/AP | Overall Survival (OS) at 48 months (estimated) | ~80% |
| JALSG CML212 | De novo CML-CP | Cumulative MR⁴·⁵ at 18 months | 32.6% |
Abbreviations: Ph+ CML-CP (Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase), AP (accelerated phase), MR⁴·⁵ (≥4.5-log reduction in BCR-ABL1 transcripts).
Experimental Protocols
BCR-ABL Kinase Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of a compound against the BCR-ABL kinase.
Caption: Workflow for a typical in vitro BCR-ABL kinase inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a suitable kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute recombinant BCR-ABL kinase to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide or a recombinant protein like GST-CrkL) in kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Prepare serial dilutions of nilotinib and control compounds in DMSO, then further dilute in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and test compound solutions.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA: Using a phosphospecific antibody to capture and detect the phosphorylated substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction.[7]
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of nilotinib on the viability and proliferation of cancer cell lines (e.g., K562).
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., K562) in appropriate media.
-
Harvest cells in the exponential growth phase and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of nilotinib in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of nilotinib. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percent viability against the logarithm of the nilotinib concentration and determine the IC₅₀ value.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment | PLOS One [journals.plos.org]
- 5. ashpublications.org [ashpublications.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. promega.com [promega.com]
Unraveling the Molecular Intricacies of Nilotinib Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of Chronic Myeloid Leukemia (CML). This document delves into the core molecular alterations that circumvent the therapeutic efficacy of nilotinib, offering insights for researchers, scientists, and professionals engaged in drug development. The guide is structured to present quantitative data in easily comparable formats, provide detailed experimental methodologies, and visualize complex biological processes.
Mechanisms of Nilotinib Resistance
Resistance to nilotinib is a multifaceted phenomenon that can be broadly categorized into two main mechanisms: alterations in the drug's primary target, the BCR-ABL1 kinase, and factors that are independent of the kinase itself.
BCR-ABL1 Kinase-Dependent Resistance
The most prevalent mechanism of acquired resistance to nilotinib involves the emergence of point mutations within the kinase domain of the BCR-ABL1 oncoprotein.[1] These mutations can impair drug binding, thereby restoring the kinase activity and driving leukemic cell proliferation. While nilotinib is effective against many imatinib-resistant BCR-ABL1 mutants, certain mutations confer significant resistance.[2][3]
The T315I mutation, often referred to as the "gatekeeper" mutation, is a notable example, conferring complete resistance to nilotinib.[4][5] This is due to the substitution of a threonine with a bulkier isoleucine residue at a critical contact point for the drug, sterically hindering its binding.[4] Other mutations in regions such as the P-loop, C-loop, and A-loop of the kinase domain can also reduce nilotinib sensitivity to varying degrees.
Table 1: Nilotinib IC50 Values for Common BCR-ABL1 Kinase Domain Mutations
| BCR-ABL1 Mutation | Nilotinib IC50 (nM) - Cellular Proliferation Assay | Fold Increase in Resistance (compared to wild-type) |
| Wild-type | 20 - 60 | 1 |
| M244V | ~30 | ~1.5 |
| G250E | ~40 | ~2 |
| Q252H | ~50 | ~2.5 |
| Y253F | ~150 | ~7.5 |
| Y253H | ~450 | ~22.5 |
| E255K | ~180 | ~9 |
| E255V | ~450 | ~22.5 |
| V299L | - | - |
| T315A | - | - |
| T315I | >10,000 | >500 |
| F317L | ~60 | ~3 |
| M351T | ~40 | ~2 |
| F359V | ~200 | ~10 |
| H396P | ~70 | ~3.5 |
| H396R | ~70 | ~3.5 |
Note: IC50 values can vary between different studies and cell lines used. The values presented here are approximate and intended for comparative purposes.[4][6]
BCR-ABL1 Kinase-Independent Resistance
Mechanisms that are not directly related to mutations in the BCR-ABL1 kinase also play a crucial role in nilotinib resistance. These can involve alterations in drug concentration within the cell or the activation of alternative signaling pathways that bypass the need for BCR-ABL1 activity.
The intracellular concentration of nilotinib can be significantly reduced by the overexpression of ATP-binding cassette (ABC) drug transporters, which actively pump the drug out of the cell.[7] Key transporters implicated in nilotinib resistance include:
-
P-glycoprotein (Pgp/ABCB1): Overexpression of ABCB1 has been shown to confer resistance to nilotinib.[7][8]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Increased expression of ABCG2 is another mechanism that can lead to reduced intracellular nilotinib levels and subsequent resistance.[7]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): While its role is more established for other drugs, some evidence suggests MRP1 may also contribute to nilotinib resistance.
Table 2: Impact of ABC Transporter Overexpression on Nilotinib Resistance
| Transporter | Cell Line | Fold Resistance to Nilotinib |
| ABCB1 | K562 | ~3 |
| ABCG2 | K562 | ~2-3 |
Source: Data compiled from in vitro studies on transduced K562 cell lines.[7]
Conversely, the activity of drug influx transporters can also influence nilotinib efficacy. However, unlike imatinib, the role of the organic cation transporter 1 (OCT-1) in nilotinib uptake appears to be less critical.
Leukemic cells can develop resistance by activating signaling pathways that promote survival and proliferation independently of BCR-ABL1. This allows them to circumvent the inhibitory effect of nilotinib. Key alternative pathways include:
-
Src Family Kinases: Overexpression and activation of Src family kinases, particularly Lyn and Hck, have been observed in nilotinib-resistant cells.[8] These kinases can activate downstream signaling cascades that promote cell survival.
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth and survival. Its activation can render CML cells less dependent on BCR-ABL1 signaling.
-
RAS/RAF/MEK/ERK Pathway: Constitutive activation of this pathway can also contribute to nilotinib resistance by promoting cell proliferation.
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and can be aberrantly activated in CML, contributing to TKI resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular basis of nilotinib resistance.
Determination of Nilotinib IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of nilotinib in CML cell lines.
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Nilotinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of nilotinib in complete medium. The final concentration of DMSO should not exceed 0.1%. Add 100 µL of the nilotinib dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each nilotinib concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the nilotinib concentration and determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Quantification of ABC Transporter mRNA Expression by Real-Time RT-PCR
This protocol describes the quantification of mRNA levels of ABC transporters like ABCB1 and ABCG2.
Materials:
-
Nilotinib-sensitive and -resistant CML cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen)
-
SYBR Green PCR Master Mix
-
Gene-specific primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from sensitive and resistant CML cells according to the manufacturer's protocol of the RNA extraction kit.[11]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
Real-Time PCR:
-
Prepare the PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template.[12]
-
Perform the real-time PCR using a standard thermal cycling protocol: initial denaturation at 95°C for 10-15 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[12]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes (ABCB1, ABCG2) and the housekeeping gene in both sensitive and resistant cells.
-
Calculate the relative gene expression using the ΔΔCt method. The fold change in expression in resistant cells is calculated as 2^-(ΔΔCt).
-
Analysis of Signaling Pathway Activation by Western Blotting
This protocol is for detecting the phosphorylation status of key proteins in alternative signaling pathways, such as CrkL, a downstream substrate of BCR-ABL1.
Materials:
-
Nilotinib-sensitive and -resistant CML cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Molecular Landscape of Nilotinib Resistance
The following diagrams, created using the DOT language, illustrate the key signaling pathways and mechanisms involved in nilotinib resistance.
Caption: BCR-ABL1 Signaling Pathways and Nilotinib Inhibition.
Caption: Overview of Nilotinib Resistance Mechanisms.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of ATP-Binding Cassette Transporter Interactions with the Tyrosine Kinase Inhibitors Imatinib, Nilotinib, and Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cytotoxicity assay of nilotinib and nicotinamide in a myeloid cell line, K562 | Asian Journal of Medicine and Biomedicine [journal.unisza.edu.my]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. protocols.io [protocols.io]
- 12. genscript.com [genscript.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Studies with Nilotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of nilotinib (B1678881) hydrochloride, a potent second-generation tyrosine kinase inhibitor. The protocols detailed below are designed for studying its effects on cancer cell lines, with a particular focus on the chronic myeloid leukemia (CML) cell line K562, which is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein, a primary target of nilotinib.
Mechanism of Action
Nilotinib is a highly selective inhibitor of the BCR-ABL tyrosine kinase, binding to the ATP-binding site of the ABL kinase domain. This action prevents the phosphorylation of proteins involved in downstream signaling pathways, leading to the inhibition of proliferation and the induction of apoptosis in BCR-ABL-expressing cells.[1] In addition to BCR-ABL, nilotinib also demonstrates potent inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the c-Kit receptor tyrosine kinase.[1][2] Its increased potency and ability to inhibit most imatinib-resistant BCR-ABL mutations (with the notable exception of T315I) make it a crucial tool in both clinical settings and cancer research.[3][4]
Signaling Pathway Inhibition by Nilotinib
References
- 1. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
- 2. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Nilotinib Hydrochloride in K562 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nilotinib (B1678881) hydrochloride is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1][2][3] The K562 cell line, derived from a CML patient in blast crisis, is Ph+ and expresses the BCR-ABL fusion protein, making it an invaluable in vitro model for studying the efficacy of TKIs like nilotinib.[3][4] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical assessment of anticancer drugs. This value quantifies the drug's potency in inhibiting cell proliferation and is essential for dose-response studies. These application notes provide a detailed protocol for determining the IC50 of nilotinib hydrochloride in K562 cells using the MTT assay, a reliable colorimetric method for assessing cell viability.[5]
Mechanism of Action of Nilotinib
Nilotinib functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase.[1][2] The constitutively active BCR-ABL kinase drives uncontrolled cell proliferation and inhibits apoptosis in CML cells.[6] By binding to the ATP-binding site of the BCR-ABL protein, nilotinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that lead to cell growth and survival.[2] This ultimately induces apoptosis (programmed cell death) in BCR-ABL-dependent cells like K562.[7][8]
Below is a diagram illustrating the signaling pathway affected by nilotinib in K562 cells.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Nilotinib significantly induces apoptosis in imatinib-resistant K562 cells with wild-type BCR-ABL, as effectively as in parental sensitive counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Nilotinib Hydrochloride in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (B1678881) hydrochloride is a potent and selective second-generation tyrosine kinase inhibitor (TKI).[1][2] It is primarily known for its efficacy in treating chronic myeloid leukemia (CML), particularly in cases resistant to imatinib.[2] Its mechanism of action involves the competitive inhibition of the ATP-binding site of the BCR-ABL oncoprotein, which is the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3] This inhibition blocks the downstream signaling pathways that drive cell proliferation and survival.[3] Beyond BCR-ABL, nilotinib has been shown to inhibit other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), c-Kit, and discoidin domain receptor 1 (DDR1).[4][5]
Western blot analysis is an indispensable technique for elucidating the molecular effects of targeted therapies like nilotinib. It allows researchers to visualize and quantify changes in the expression and phosphorylation status of key proteins within cellular signaling pathways. These application notes provide detailed protocols and supporting data for utilizing nilotinib hydrochloride in Western blot experiments to study its impact on cancer cell signaling.
Data Presentation
This compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of nilotinib in different cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Target Protein(s) | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | ≤12 | [6] |
| KU812 | Chronic Myeloid Leukemia | BCR-ABL | 2.48 | [6] |
| EM-2 | Chronic Myeloid Leukemia | BCR-ABL | 4.1 | [6] |
| Ba/F3 (P210) | Murine Pro-B Cells | BCR-ABL (p210) | ≤12 | [6] |
| Ba/F3 (P190) | Murine Pro-B Cells | BCR-ABL (p190) | ≤12 | [6] |
| EoL-1 | Eosinophilic Leukemia | FIP1L1-PDGFRα | 0.144 | [6][7] |
| Ba/F3 (KIT) | Murine Pro-B Cells | c-Kit | 35 | [7] |
| Ba/F3 (KIT V560G) | Murine Pro-B Cells | c-Kit (V560G mutant) | 108 | [7] |
Effects of Nilotinib on Key Signaling Proteins in Western Blot Analysis
This table highlights the typical effects of nilotinib treatment on the expression and phosphorylation of various proteins as detected by Western blot.
| Protein | Effect of Nilotinib Treatment | Downstream Pathway | Typical Cell Line | Reference |
| p-BCR-ABL | Decreased phosphorylation | BCR-ABL Signaling | K562, Ba/F3 | [8] |
| p-CrkL | Decreased phosphorylation | BCR-ABL Signaling | K562 | [8] |
| p-STAT5 | Decreased phosphorylation | JAK-STAT Signaling | CML CD34+ cells | [8][9][10] |
| STAT5A/B | Decreased protein expression | JAK-STAT Signaling | K562 | [9] |
| p-p38 MAPK | Decreased phosphorylation | MAPK Signaling | THP-1 | [11] |
| Cyclin D1 | Decreased protein expression | Cell Cycle Regulation | Activated HSCs | [6] |
| p27 | Increased protein expression | Cell Cycle Regulation | Activated HSCs | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO). For example, for 5 mg of this compound (molecular weight: 566.0 g/mol ), add 883 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The solution is stable for several months under these conditions.
Protocol 2: Cell Culture and Nilotinib Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., K562) in appropriate culture flasks or plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The day after seeding, treat the cells with varying concentrations of nilotinib. A common concentration range to test is 10 nM to 1 µM.[12] A vehicle control (DMSO) should always be included at the same final concentration as in the nilotinib-treated samples.
-
Incubation: Incubate the cells for the desired treatment duration. This can range from a few hours to 72 hours, depending on the specific endpoint being investigated.[6] For analyzing phosphorylation events, shorter incubation times (e.g., 2-24 hours) are often sufficient.
Protocol 3: Western Blot Analysis of Nilotinib-Treated Cells
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (typically 20-50 µg) from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies.[15][16] Incubation is typically performed overnight at 4°C with gentle agitation.
-
Example Primary Antibodies:
-
Rabbit anti-phospho-BCR-ABL (Tyr177)
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Mouse anti-β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.[16]
-
Washing: Repeat the washing steps as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin) to correct for variations in protein loading.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits BCR-ABL and other tyrosine kinases.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of nilotinib-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative phosphoproteomics revealed interplay between Syk and Lyn in the resistance to nilotinib in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols for Nilotinib Hydrochloride in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (B1678881) hydrochloride is a potent and selective inhibitor of the BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2][3][4] It is a second-generation tyrosine kinase inhibitor (TKI) developed to overcome resistance to imatinib (B729) and is approved for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[5][6][7] Its mechanism of action involves binding to the ATP-binding site of these kinases, which prevents autophosphorylation and downstream signaling, ultimately inhibiting malignant cell proliferation and survival.[4] In preclinical research, nilotinib is widely used in in vivo mouse xenograft models to evaluate its antitumor efficacy, study mechanisms of action, and explore potential combination therapies for various cancers, including CML, gastrointestinal stromal tumors (GIST), and gliomas.[2][8][9]
These application notes provide a comprehensive overview and detailed protocols for the use of nilotinib hydrochloride in mouse xenograft studies.
Data Presentation
Table 1: this compound Dosing Regimens in Mouse Xenograft Models
| Cancer Model | Mouse Strain | Cell Line/Tumor Type | Dosing Regimen | Route of Administration | Reference |
| Chronic Myeloid Leukemia | NOD/SCID | Kcl-22 | 10 mg/kg, once daily for 5 days | Oral | [10] |
| Chronic Myeloid Leukemia | NOD/SCID | Kcl-22 | 20 mg/kg, twice daily for 20 days | Oral | [10] |
| Breast Cancer Brain Metastasis | 4T1-BM2 | 30 mg/kg, daily | Oral | [11] | |
| P190 Bcr/Abl Lymphoblastic Leukemia | C57Bl/6J | 8093 | 75 mg/kg, daily | Oral | [8] |
| P190 Bcr/Abl Transgenic Model | 75 mg/kg, daily for 30 days | Oral | [8] | ||
| Chronic Eosinophilic Leukemia | SCID | EOL-1 | Not Specified | Oral | [12][13] |
| Gastrointestinal Stromal Tumor | GK1X, GK2X, GK3X | Not Specified | Not Specified | [9] |
Table 2: Pharmacokinetic Parameters of Nilotinib in Mice
| Mouse Strain | Dose | Route | Cmax | Tmax | Terminal Half-life (t1/2) | Oral Bioavailability | Reference |
| C57BL/6 | 10 mg/kg | Oral | ~18 µg/mL | 30 min | 2.94 h | 50% | [14] |
| CD-1 | Not Specified | Not Specified | Not Specified | 0.5 - 4 h | 1-3 h | 17-44% | [15][16] |
| Rodents (general) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 20-43% | [17] |
Table 3: Efficacy of Nilotinib in Mouse Xenograft Models
| Cancer Model | Xenograft Line | Treatment Group | Dosage | % Tumor Growth Inhibition (TGI) | Reference |
| Gastrointestinal Stromal Tumor | GK1X | Nilotinib | Not Specified | 69.6% | [9] |
| Gastrointestinal Stromal Tumor | GK2X | Nilotinib | Not Specified | 85.3% | [9] |
| Gastrointestinal Stromal Tumor | GK3X | Nilotinib | Not Specified | 47.5% | [9] |
Signaling Pathways
Nilotinib primarily targets the BCR-ABL, c-KIT, and PDGFR signaling pathways.
Caption: Nilotinib inhibits the BCR-ABL signaling pathway.
Caption: Nilotinib inhibits c-KIT and PDGF receptor signaling.
Experimental Workflow
Caption: General workflow for a mouse xenograft study.
Experimental Protocols
I. Animal Handling and Housing
-
Animal Strain: Immunocompromised mice such as athymic nude (nu/nu), SCID, or NOD/SCID are commonly used for xenograft studies to prevent rejection of human tumor cells.[18][19]
-
Acclimation: Upon arrival, mice should be allowed to acclimate to the facility for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment in sterile micro-isolator cages with sterile bedding, food, and water.
-
Monitoring: Monitor the health of the animals daily.
II. Tumor Cell Culture and Implantation
-
Cell Culture: Culture the desired human tumor cell line in the appropriate medium and conditions as recommended by the supplier.
-
Cell Preparation for Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL).[18][20]
-
For some cell lines, mixing the cell suspension with Matrigel® may be necessary to enhance tumor take and growth.[18]
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 28-gauge needle.[19]
-
III. This compound Preparation and Administration
-
Preparation of Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.[21] The drug should be prepared fresh daily or as per its stability data.
-
Administration:
-
Administer nilotinib orally via gavage.
-
The dosing volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
IV. In Vivo Efficacy Study
-
Tumor Growth Monitoring:
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21][22]
-
Treatment:
-
Begin treatment with nilotinib or vehicle control according to the predetermined dosing schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, or based on other predefined endpoint criteria (e.g., tumor ulceration, significant body weight loss).
-
At the end of the study, euthanize the mice and collect tumors, blood, and other tissues for further analysis.
-
V. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI to assess the efficacy of the treatment.
-
Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to compare tumor growth and other parameters between the treatment and control groups.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If blood samples are collected at various time points, they can be used to determine the pharmacokinetic profile of nilotinib and correlate it with its pharmacodynamic effects on the tumor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II trial of nilotinib in PDGFR-alpha-enriched recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]
- 5. PI3K/mTOR pathway inhibitors sensitize chronic myeloid leukemia stem cells to nilotinib and restore the response of progenitors to nilotinib in the presence of stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCR-ABL inhibitor nilotinib influences phenotype and function of monocyte-derived human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nilotinib and Imatinib Are Comparably Effective in Reducing Growth of Human Eosinophil Leukemia Cells in a Newly Established Xenograft Model | PLOS One [journals.plos.org]
- 13. Nilotinib and imatinib are comparably effective in reducing growth of human eosinophil leukemia cells in a newly established xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. benchchem.com [benchchem.com]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: A Study of Nilotinib Hydrochloride and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study design for evaluating the combination of nilotinib (B1678881) hydrochloride and paclitaxel (B517696). This document includes preclinical and clinical data, detailed experimental protocols, and visualizations of the proposed mechanisms of action. The information is intended to guide researchers in designing and executing studies to further investigate the therapeutic potential of this drug combination.
Preclinical Evaluation
Preclinical studies have demonstrated that the combination of nilotinib and paclitaxel exhibits greater-than-additive cytotoxic activity in various cancer cell lines. The NCI-ALMANAC project, a large-scale screen of anti-cancer drug combinations, identified this synergistic interaction.[1] In vivo studies using human tumor xenograft models, including ovarian, renal cell, and triple-negative breast cancer, have corroborated these findings, showing significant anti-tumor activity with the combination therapy.[1][2]
Data from In Vitro Studies
The synergistic effect of nilotinib and paclitaxel on cell proliferation has been observed in ovarian cancer cell lines.
| Cell Line | Treatment | Concentration | Growth Inhibition | Synergy |
| OVCAR3 | Nilotinib + Paclitaxel | 1/4 IC50 to 2*IC50 | Significant Inhibition (p < 0.05) | Synergistic |
| OVCAR8 | Nilotinib + Paclitaxel | 1/2 IC50 and IC50 | Significant Inhibition (p < 0.05) | Synergistic |
Table adapted from a study on the combination's effect in ovarian cancer cell lines.[3]
Data from In Vivo Studies
In a preclinical xenograft model using MDA-MB-468 triple-negative breast cancer cells, the combination of nilotinib and paclitaxel led to a significant shift towards a mesenchymal phenotype, which was associated with a pronounced cell-killing effect.[4]
Clinical Study Design
Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of the nilotinib and paclitaxel combination in patients with advanced solid tumors.
Phase I Clinical Trial Design
A standard 3+3 dose-escalation design was employed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[1][2]
| Parameter | Description |
| Patient Population | Adults with advanced solid tumors refractory to standard therapy.[1][5] |
| Treatment Cycle | 28 days.[1][5] |
| Nilotinib Administration | Oral, twice daily.[1][5] |
| Paclitaxel Administration | Intravenous infusion on days 1, 8, and 15 of each cycle.[1][5] |
| Starting Dose Level (DL1) | Nilotinib 300 mg twice daily and paclitaxel 60 mg/m².[1] |
| Recommended Phase 2 Dose (RP2D) | Nilotinib 300 mg twice daily and paclitaxel 80 mg/m².[2] |
Key Clinical Findings
The combination of nilotinib and paclitaxel has demonstrated promising disease control in select patients.[2]
| Clinical Outcome | Result |
| Maximum Tolerated Dose | Determined in the Phase I study. |
| Dose-Limiting Toxicities | Grade 4 neutropenia and Grade 3 rash, photosensitivity, and transaminase elevation.[1] |
| Partial Responses (PRs) | Confirmed in patients with adult ovarian granulosa cell tumors and endometrial carcinoma.[6] |
| Stable Disease (SD) | Observed in a significant portion of patients, with some experiencing prolonged disease stability.[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of nilotinib and paclitaxel, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Nilotinib hydrochloride and paclitaxel
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of nilotinib, paclitaxel, or the combination for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls to determine IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
6-well plates
-
This compound and paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with the desired concentrations of nilotinib, paclitaxel, or the combination for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of the combination in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD scid gamma)
-
MDA-MB-468 human breast cancer cells
-
This compound
-
Paclitaxel
-
Calipers for tumor measurement
Procedure:
-
Implant MDA-MB-468 cells subcutaneously into the mice.
-
When tumors reach a palpable size (e.g., ~200 mm³), randomize mice into treatment groups: vehicle control, nilotinib alone, paclitaxel alone, and nilotinib-paclitaxel combination.
-
Administer treatments as per the defined schedule (e.g., nilotinib orally daily, paclitaxel intravenously weekly).
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, excise and weigh the tumors.
-
Analyze the data for tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
The synergistic effect of nilotinib and paclitaxel is thought to involve multiple signaling pathways. One key mechanism is the induction of Epithelial-Mesenchymal Transition (EMT).[2][4] Additionally, nilotinib has been shown to selectively inhibit p38β MAPK, leading to a compensatory activation of p38γ. Paclitaxel may act as a p38γ inhibitor, counteracting this effect and contributing to the synergistic anti-tumor activity.[7]
Caption: Proposed signaling pathway for nilotinib and paclitaxel combination.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of the nilotinib and paclitaxel combination.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Study of Nilotinib in Combination with Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Clinical Evolution of Epithelial-Mesenchymal Transition in Human Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase I Study of Nilotinib in Combination with Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
Application Notes and Protocols for High-Throughput Screening with Nilotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib (B1678881) hydrochloride is a potent and selective second-generation tyrosine kinase inhibitor.[1] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) due to its high affinity for the ATP-binding site of the BCR-ABL kinase, the hallmark of CML.[2][3] Beyond BCR-ABL, nilotinib also exhibits inhibitory activity against other kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), and Discoidin Domain Receptor 1 (DDR1), making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors and elucidating cellular signaling pathways.[4][5]
These application notes provide detailed protocols for utilizing nilotinib hydrochloride in various HTS assays, including biochemical and cell-based formats. The provided methodologies are designed for robust performance in a high-throughput setting, enabling the identification and characterization of modulators of nilotinib-sensitive kinases.
Mechanism of Action and Key Signaling Pathways
Nilotinib functions as a competitive inhibitor at the ATP-binding site of its target kinases. In BCR-ABL positive cells, this inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, ultimately leading to apoptosis.[2] Key pathways modulated by nilotinib include the JAK-STAT and NF-κB signaling cascades.[6][7]
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling cascade and the inhibitory action of nilotinib.
JAK-STAT Signaling Pathway Modulation by Nilotinib
Caption: Nilotinib's impact on the JAK-STAT signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in various assays. This data can serve as a benchmark for HTS campaigns and follow-up studies.
Table 1: High-Throughput Screening Performance
| Assay Type | Target | Platform | Z'-Factor | Hit Rate | Confirmation Rate |
| MALDI-TOF MS | Inflammation | Cell-based (THP-1) | ~0.8 | Not Reported | Not Reported |
Table 2: In Vitro Potency of this compound (IC50)
| Cell Line | Cancer Type | Target Context | IC50 (nM) | Assay Type |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl positive | 15 | CCK-8 |
| Ba/F3 (WT Bcr-Abl) | Pro-B Cell Line | Bcr-Abl positive | 13 | MTS Assay |
| GIST882 | Gastrointestinal Stromal Tumor | c-Kit mutant | 151 | Alamar Blue |
| HT93A | Acute Myeloid Leukemia | Not Specified | ~100 | Not Specified |
Experimental Protocols
Biochemical Kinase Assays
1. Bcr-Abl Kinase Assay (HTS Format)
This protocol is adapted for a 384-well format using a generic kinase assay platform.
Experimental Workflow
Caption: High-throughput cell-based assay workflow.
-
Materials:
-
Appropriate cell line (e.g., K562)
-
Cell culture medium
-
This compound
-
384-well clear-bottom assay plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)
-
-
Procedure:
-
Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Add 10 µL of 5X concentrated test compounds or this compound to the wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
2. Apoptosis Assay (High-Throughput Flow Cytometry)
This protocol utilizes Annexin V and Propidium Iodide (PI) staining for the detection of apoptotic and necrotic cells.
[8]* Materials:
- Cell line of interest
- This compound
- 96-well V-bottom plates
- Annexin V-FITC Apoptosis Detection Kit
- High-throughput flow cytometer with an autosampler
-
Procedure:
-
Seed cells in a 96-well plate and treat with compounds as described in the cell viability assay.
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each well.
-
Analyze by high-throughput flow cytometry.
-
3. Cell Cycle Analysis (High-Throughput Flow Cytometry)
This protocol uses PI staining to analyze the DNA content of cells.
[4]* Materials:
- Cell line of interest
- This compound
- 96-well V-bottom plates
- Cold 70% ethanol (B145695)
- PI staining solution (containing RNase A)
- High-throughput flow cytometer with an autosampler
-
Procedure:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by high-throughput flow cytometry.
-
Data Analysis and Interpretation
For HTS data, calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. For dose-response experiments, calculate IC50 values using a four-parameter logistic regression model. Hits from primary screens should be confirmed through re-testing and validated in secondary assays to eliminate false positives.
Conclusion
This compound is a versatile and potent tool for high-throughput screening in drug discovery and chemical biology. The protocols outlined in these application notes provide a robust framework for identifying and characterizing novel kinase inhibitors and for dissecting the complex signaling networks that are dysregulated in various diseases. Careful assay optimization and validation are crucial for the success of any HTS campaign.
References
- 1. c-KIT Kinase Enzyme System [promega.sg]
- 2. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 3. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Applications for HTScan® PDGF Receptor alpha Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment | PLOS One [journals.plos.org]
- 7. Nilotinib boosts the efficacy of anti-PDL1 therapy in colorectal cancer by restoring the expression of MHC-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput flow cytometry-based assay to identify apoptosis-inducing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Nilotinib Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nilotinib (B1678881) hydrochloride is a potent, second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] Its therapeutic action is centered on the targeted inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis in Philadelphia chromosome-positive (Ph+) leukemias.[1][4] A primary mechanism through which nilotinib exerts its anti-leukemic effects is the induction of programmed cell death, or apoptosis.[1][2]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[5][6] When combined with specific fluorescent probes, it allows for the precise differentiation of live, early apoptotic, late apoptotic, and necrotic cells within a population. This document provides detailed protocols for inducing and quantifying apoptosis in cancer cell lines using nilotinib hydrochloride, with a focus on the widely used Annexin V and Propidium Iodide (PI) staining method.
Mechanism of Action: Nilotinib-Induced Apoptosis
Nilotinib's primary target is the ATP-binding site of the BCR-ABL kinase, preventing its phosphorylation activity and effectively shutting down downstream pro-survival signaling pathways.[1] However, its pro-apoptotic effects are multifaceted and can involve several cellular pathways.
-
BCR-ABL Inhibition: By blocking the BCR-ABL oncoprotein, nilotinib inhibits downstream pathways that promote cell proliferation and survival, thereby triggering the intrinsic apoptotic cascade.[1]
-
MDM2 Inhibition: Nilotinib has been shown to inhibit Mouse double minute 2 homolog (MDM2). This inhibition leads to the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), resulting in caspase activation and p53-independent apoptosis.[7]
-
Caspase Activation: Treatment with nilotinib leads to the cleavage and activation of executioner caspases, including caspase-3, caspase-7, and caspase-9, which are central to the apoptotic process.[8][9] This is often accompanied by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]
-
HDAC Inhibition: In certain cell types, such as hepatic stellate cells, nilotinib can decrease the protein expression of histone deacetylases (HDACs), which contributes to the induction of apoptosis.[8]
Quantitative Data on Nilotinib-Induced Apoptosis
The apoptotic effect of nilotinib is dose- and time-dependent and varies across different cell lines.
| Cell Line | Nilotinib Concentration | Treatment Duration | Percent Apoptosis (Early + Late) | Reference |
| LX-2 (Human Hepatic Stellate) | 10 µM | 24 hours | ~40% | [8] |
| LX-2 (Human Hepatic Stellate) | 20 µM | 24 hours | ~65% | [8] |
| JURL-MK2 (Ph+ Leukemia) | Not specified | 48 hours | >80% | [10] |
| SUP-B15 (Ph+ Leukemia) | Not specified | 48 hours | No significant apoptosis (Resistant) | [10] |
| SUP-B15 (Ph+ ALL) | Dose-dependent | 24 hours | Strong dose-dependent apoptosis | [7][11] |
| Kasumi-1 (AML) | 10 µM | Not specified | ~2.5-fold increase vs. control | [12] |
| Kasumi-1 (AML) | 30 µM | Not specified | ~3.5-fold increase vs. control | [12] |
| MV4-11 (AML) | 10 µM | Not specified | ~2-fold increase vs. control | [12] |
| MV4-11 (AML) | 30 µM | Not specified | ~3-fold increase vs. control | [12] |
Experimental Protocols
Protocol 1: Cell Culture and Induction of Apoptosis
This protocol outlines the general procedure for treating adherent or suspension cells with this compound to induce apoptosis.
Materials:
-
Target cancer cell line (e.g., K562, SUP-B15, HepG2)[9][13][14]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
Suspension Cells: Seed cells at a density of 0.5 x 10⁶ cells/mL in tissue culture plates.
-
Adherent Cells: Seed cells one day prior to treatment to allow for attachment, aiming for 70-80% confluency at the time of treatment.
-
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 20 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration used.
-
Treatment: Remove the old medium and add the medium containing the appropriate concentrations of nilotinib or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension directly into centrifuge tubes.
-
Adherent Cells: Collect the culture supernatant (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent layer with PBS, then add Trypsin-EDTA to detach the cells. Combine the detached cells with the supernatant collected earlier.[15]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. Proceed immediately to the staining protocol.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[15]
Materials:
-
Harvested cells from Protocol 1
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: After harvesting and washing (Protocol 1), count the cells. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[5]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 5 µL of Propidium Iodide (PI) staining solution to the tube.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.[16]
Data Interpretation: The flow cytometer will generate a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, typically divided into four quadrants.
-
Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
An increase in the percentage of cells in the lower-right and upper-right quadrants following nilotinib treatment indicates the induction of apoptosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Inhibition of MDM2 by Nilotinib Contributes to Cytotoxicity in Both Philadelphia-Positive and Negative Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nilotinib induces apoptosis and autophagic cell death of activated hepatic stellate cells via inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Inhibition of PI3K/mTOR Overcomes Nilotinib Resistance in BCR-ABL1 Positive Leukemia Cells through Translational Down-Regulation of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Nilotinib Hydrochloride Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of nilotinib (B1678881) hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of nilotinib hydrochloride?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, indicating it has low aqueous solubility and low permeability.[1][2][3] Its solubility is highly dependent on pH.
Q2: How does pH affect the solubility of this compound?
A2: The aqueous solubility of this compound significantly decreases as the pH increases.[1][2][4][5] It is soluble in acidic environments (pH 1.0) but becomes practically insoluble in buffer solutions with a pH of 4.5 and higher.[1][2][5][6]
Q3: What are the pKa values of nilotinib?
A3: Nilotinib has two pKa values: pKa1 is 2.1 and pKa2 is 5.4.[2][4]
Q4: In which organic solvents is this compound soluble?
A4: this compound is very soluble in dimethyl sulfoxide (B87167) (DMSO), sparingly soluble in ethanol (B145695) and methanol, and very slightly soluble in acetonitrile (B52724) and n-octanol.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
Issue 1: this compound precipitates out of solution.
-
Possible Cause: The pH of the buffer is too high.
-
Troubleshooting Steps:
Issue 2: Low and inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility and low permeability of the compound leading to variable bioavailability in your in vitro system.
-
Troubleshooting Steps:
-
Incorporate a solubilizing agent: Consider the use of co-solvents or surfactants in your formulation. However, be mindful of their potential effects on your experimental model.
-
Prepare a solid dispersion: Creating an amorphous solid dispersion can significantly enhance solubility.[7][8] A common method involves spray drying a solution of this compound and a polymer carrier.
-
Use a self-micro-emulsifying drug delivery system (SMEDDS): This is another effective technique to improve the solubility and oral bioavailability of poorly soluble drugs like nilotinib.[9]
-
Quantitative Data Summary
The following tables summarize the solubility data for this compound.
Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility | Reference(s) |
| < 4.5 | Soluble | [1][2][5] |
| ≥ 4.5 | Practically Insoluble | [1][2][5] |
Table 2: Solubility in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Very soluble | [2][4] |
| Ethanol | Sparingly soluble | [2][4] |
| Methanol | Sparingly soluble | [2][4] |
| Acetonitrile | Very slightly soluble | [2][4] |
| n-Octanol | Very slightly soluble | [2][4] |
| Water | Practically insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using Spray Drying
This protocol is a general guideline for preparing a solid dispersion to enhance the solubility of this compound.
Materials:
-
This compound
-
Polymer carrier (e.g., Soluplus®)
-
Appropriate solvent system (e.g., a mixture that dissolves both nilotinib and the polymer)
-
Spray dryer
Methodology:
-
Dissolve this compound and the polymer carrier (e.g., in a 1:7 weight ratio) in the chosen solvent system to create a homogenous solution.[8]
-
Optimize the spray drying parameters, including inlet temperature, gas flow rate, and solution feed rate, according to your specific equipment and formulation.
-
Spray dry the solution to produce a solid dispersion powder.
-
Collect the resulting powder and characterize it for its amorphous nature and dissolution properties.
Protocol 2: Dissolution Testing of this compound Formulations
This protocol describes a general procedure for assessing the dissolution of this compound formulations.
Materials:
-
This compound formulation (e.g., solid dispersion)
-
Dissolution apparatus (e.g., USP Apparatus II)
-
Dissolution media (e.g., 0.01 M HCl, Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid (FaSSIF))
-
HPLC or UV-Vis spectrophotometer for analysis
Methodology:
-
Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.
-
Add the this compound formulation to each vessel.
-
Begin agitation at a specified speed (e.g., 50-100 rpm).
-
Withdraw samples at predetermined time points.
-
Filter the samples promptly.
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method (HPLC or UV-Vis).
Visualizations
Signaling Pathways
Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.
Caption: Nilotinib can interfere with the JAK-STAT signaling pathway.
Experimental Workflow
Caption: A general workflow for developing and testing solubility-enhanced formulations.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common solubility issues.
References
- 1. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CN113573712A - Pharmaceutical composition of nilotinib - Google Patents [patents.google.com]
- 4. arasto.com [arasto.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Nilotinib Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nilotinib (B1678881) hydrochloride resistance in cell lines. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols and data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nilotinib-sensitive cell line is starting to show reduced sensitivity to the drug. What are the initial steps I should take?
A1: Reduced sensitivity can be the first sign of emerging resistance. Here’s a troubleshooting workflow:
-
Confirm Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Check Drug Integrity: Ensure the nilotinib hydrochloride solution is correctly prepared, stored, and has not expired.
-
Perform a Dose-Response Curve: Re-evaluate the half-maximal inhibitory concentration (IC50) of nilotinib on your cells using a cell viability assay (e.g., MTS or MTT). A significant increase in the IC50 value compared to the parental line confirms resistance.
-
Investigate Common Resistance Mechanisms:
-
BCR-ABL Expression: Use Western blotting to check for overexpression of the BCR-ABL protein.[1][2][3]
-
BCR-ABL Kinase Domain Mutations: Sequence the BCR-ABL kinase domain to identify potential mutations that confer resistance. The T315I mutation is a common cause of resistance to many TKIs, including nilotinib.[4][5][6][7]
-
Efflux Pump Activity: Assess the expression and activity of multidrug resistance pumps like P-glycoprotein (Pgp/MDR1) and ABCG2.[1][2][8]
-
Q2: I have confirmed nilotinib resistance in my CML cell line. What are the most common molecular mechanisms I should investigate?
A2: Nilotinib resistance is multifactorial. The primary mechanisms to investigate are:
-
BCR-ABL Dependent Mechanisms:
-
BCR-ABL Independent Mechanisms:
-
Activation of Alternative Signaling Pathways: Upregulation of pathways like the Src family kinases (e.g., Lyn) or PI3K/AKT/mTOR can provide alternative survival signals.[1][2][9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), can actively pump nilotinib out of the cell.[1][2][8]
-
Altered Apoptotic Pathways: Changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, GCS, SK-1) proteins can lead to resistance.[3][11]
-
Autophagy Modulation: Autophagy can act as a pro-survival mechanism under drug-induced stress.[12][13][14]
-
Q3: How can I experimentally overcome nilotinib resistance in my cell line models?
A3: Several strategies can be employed in vitro to circumvent nilotinib resistance:
-
Combination Therapy:
-
Other TKIs: Combining nilotinib with other TKIs like dasatinib (B193332) or ponatinib (B1185) may be effective, especially if different resistance mechanisms are at play.[2][15][16] Dasatinib, a dual Bcr-Abl and Src kinase inhibitor, can overcome resistance mediated by Lyn overexpression.[1][2]
-
Pathway Inhibitors: Use inhibitors of alternative signaling pathways. For instance, Src kinase inhibitors (PP1, PP2) or PI3K/mTOR inhibitors (BEZ235) can re-sensitize cells to nilotinib.[1][2][10]
-
MEK Inhibitors: Combination with MEK inhibitors has been shown to induce synthetic lethality in drug-resistant CML cells.[17]
-
-
Inhibition of Drug Efflux: Co-treatment with an efflux pump inhibitor, such as verapamil, can increase the intracellular concentration of nilotinib.[1][2]
-
Gene Silencing: Utilize siRNA to knockdown genes responsible for resistance, such as LYN.[1][2]
-
Modulation of Autophagy: Depending on the context, inhibiting or inducing autophagy may restore sensitivity. The use of autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or hydroxychloroquine (B89500) (HCQ) can be explored.[12]
Quantitative Data Summary
Table 1: IC50 Values of Nilotinib in Sensitive and Resistant CML Cell Lines
| Cell Line | Nilotinib IC50 (nM) | Fold Resistance | Reference |
| K562 (Sensitive) | 2 - 5 | - | [1] |
| K562-rn (Resistant) | 40 | ~8-20 | [1] |
| K562-rn + PP1 (2 µM) | 20 | ~4-10 | [1] |
| K562-rn + PP2 (2 µM) | 20 | ~4-10 | [1] |
Table 2: Experimentally Determined Concentrations of Various Inhibitors
| Inhibitor | Cell Line | Concentration Used | Effect | Reference |
| Nilotinib | K562-rn | 20 nM | Maintained resistance | [1] |
| Verapamil | LAMA-rn | 5 µg/mL | Partially restored nilotinib sensitivity | [1] |
| PSC833 | K562 Dox | 1 µM | Inhibited Pgp | [1] |
| PP1 | K562-rn | 2 µM | Partially restored nilotinib sensitivity | [1] |
| PP2 | K562-rn | 2 µM | Partially restored nilotinib sensitivity | [1] |
| Dasatinib | K562-rn | 200 nM | Inhibited BCR-ABL and Lyn phosphorylation | [1] |
| BEZ235 | SUP-B15 | 2 µM | Induced apoptosis | [10] |
| 3-Methyladenine (3-MA) | Huh-7 | 1 mM | Reduced nilotinib-induced cell death | [12] |
| Hydroxychloroquine (HCQ) | Huh-7 | 10 µM | Reduced nilotinib-induced cell death | [12] |
Key Experimental Protocols
Generation of Nilotinib-Resistant Cell Lines
-
Culture Philadelphia chromosome-positive (Ph+) cell lines (e.g., K562, AR230, LAMA84) in standard culture medium.
-
Expose the cells to a low concentration of nilotinib (e.g., starting at the IC20).
-
Gradually increase the concentration of nilotinib over a period of 3 months as the cells become confluent.
-
The final concentration should be clinically relevant (e.g., 20 nM).[1]
-
Resistance is defined by the ability of the cells to proliferate in the continuous presence of the high dose of nilotinib.[1]
Western Blotting for Protein Expression and Phosphorylation
-
Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BCR-ABL, anti-phospho-BCR-ABL, anti-Lyn, anti-phospho-Lyn, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
siRNA-Mediated Gene Silencing of Lyn
-
Harvest 2 x 10^6 nilotinib-resistant K562 cells.
-
Wash the cells twice in cold PBS.
-
Perform transfection with Lyn-specific siRNA or a non-targeting control siRNA using an appropriate transfection reagent (e.g., Amaxa Nucleofector, protocol T03).[1]
-
Seed the cells at 2 x 10^5 cells/mL and incubate for 24 hours.
-
Divide the cell culture into two batches and treat one with 20 nM nilotinib and the other with vehicle control.
-
Harvest aliquots daily for up to 4 days to assess protein expression by Western blotting and cell viability by trypan blue exclusion.[1]
Visualizations
Caption: Troubleshooting workflow for suspected nilotinib resistance.
Caption: Overview of nilotinib resistance mechanisms.
Caption: Workflow for siRNA-mediated knockdown of Lyn.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evidence that resistance to nilotinib may be due to BCR-ABL, Pgp, or Src kinase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Impact of Baseline BCR-ABL Mutations on Response to Nilotinib in Patients With Chronic Myeloid Leukemia in Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Nilotinib (AMN107, Tasigna) reverses multidrug resistance by inhibiting the activity of the ABCB1/Pgp and ABCG2/BCRP/MXR transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PI3K/mTOR Overcomes Nilotinib Resistance in BCR-ABL1 Positive Leukemia Cells through Translational Down-Regulation of MDM2 | PLOS One [journals.plos.org]
- 11. Mechanisms responsible for nilotinib resistance in human chronic myeloid leukemia cells and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nilotinib Induces Autophagy in Hepatocellular Carcinoma through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nilotinib: A Tyrosine Kinase Inhibitor Mediates Resistance to Intracellular Mycobacterium Via Regulating Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nilotinib induces apoptosis and autophagic cell death of activated hepatic stellate cells via inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination therapy with nilotinib for drug-sensitive and drug-resistant BCR-ABL-positive leukemia and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nilotinib and MEK inhibitors induce synthetic lethality through paradoxical activation of RAF in drug-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nilotinib Hydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nilotinib (B1678881) hydrochloride in preclinical in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for nilotinib?
A1: Nilotinib is a potent and selective tyrosine kinase inhibitor. It targets the BCR-ABL kinase, which is the hallmark of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2] Additionally, it inhibits other receptor tyrosine kinases, including c-Kit and the Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in the pathogenesis of Gastrointestinal Stromal Tumors (GIST) and other malignancies.[3][4] Nilotinib binds to the ATP-binding site of these kinases, stabilizing their inactive conformation and preventing the downstream signaling that leads to cell proliferation and survival.
Q2: What are the main signaling pathways inhibited by nilotinib?
A2: Nilotinib primarily inhibits the BCR-ABL, c-Kit, and PDGFR signaling pathways.[3] These pathways, when constitutively activated, drive cancer cell proliferation and survival through downstream effectors like the RAS/MAPK and PI3K/AKT pathways.
Q3: Is nilotinib orally bioavailable in common preclinical animal models?
A3: Yes, nilotinib is orally bioavailable in common preclinical species, but the bioavailability can be moderate and variable. In rodents like mice and rats, as well as in monkeys, the oral bioavailability of nilotinib has been reported to be in the range of 17% to 44%.[5] This is an important consideration when determining the appropriate oral dose to achieve therapeutic plasma concentrations.
Q4: What is a typical starting dose for nilotinib in a mouse xenograft model?
A4: A common starting dose for nilotinib in mouse xenograft models for CML or GIST ranges from 15 mg/kg to 75 mg/kg, administered once or twice daily via oral gavage.[6][7][8] For CML models, a dose of 75 mg/kg daily has been shown to be effective.[8] For GIST xenograft models, a dose of 40 mg/kg per day has demonstrated significant antitumor activity.[9] The optimal dose will depend on the specific tumor model, its sensitivity to nilotinib, and the study endpoints.
Q5: How should I prepare nilotinib hydrochloride for oral administration in mice?
A5: this compound has low aqueous solubility, especially at higher pH.[10] A common and effective vehicle for oral gavage in mice is a suspension in 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene (B3416737) glycol 300 (PEG300).[11] Another option is a suspension in 1.5% Avicel® and 0.3% HPMC (hydroxypropyl methylcellulose).[11] It is crucial to ensure the suspension is uniform before each administration.
Troubleshooting Guide
Issue 1: I am not observing the expected anti-tumor efficacy.
| Possible Cause | Troubleshooting Steps |
| Sub-therapeutic Dosage | The administered dose may be too low to achieve and maintain the necessary therapeutic plasma concentration. Solution: Consider a dose-escalation study. Increase the dose in increments (e.g., from 25 mg/kg to 50 mg/kg, then to 75 mg/kg) and monitor for both efficacy and toxicity. |
| Poor Bioavailability/Formulation Issues | Nilotinib's absorption can be affected by the vehicle. The compound may be crashing out of suspension. Solution: Ensure the formulation is homogenous before each gavage. Re-evaluate the vehicle; consider alternatives like 10% NMP / 90% PEG300 if you are using a simple aqueous suspension.[11] |
| Rapid Metabolism | Mice can metabolize drugs faster than larger species, leading to insufficient drug exposure over a 24-hour period.[5] Solution: Switch from once-daily (QD) to twice-daily (BID) dosing to maintain more consistent plasma levels. For example, a 75 mg/kg QD dose could be split into two 37.5 mg/kg doses. |
| Inherent Tumor Resistance | The tumor model may have primary resistance to nilotinib (e.g., due to downstream mutations or activation of alternative survival pathways). Solution: Confirm target expression (BCR-ABL, c-Kit, PDGFR) in your tumor model. Consider combination therapy with other agents. |
Issue 2: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy).
| Possible Cause | Troubleshooting Steps |
| Dose is too high | The administered dose is exceeding the maximum tolerated dose (MTD) in your specific animal strain and model. Solution: Reduce the dose. If you are dosing at 75 mg/kg, try reducing to 50 mg/kg. Monitor animal weight daily. A weight loss of 15-20% is a common endpoint. |
| Vehicle Toxicity | The vehicle itself (e.g., NMP) can cause toxicity at high concentrations or with chronic administration. Solution: Run a vehicle-only control group to assess its tolerability. If the vehicle is the issue, explore alternative, more biocompatible formulations. |
| On-target Toxicity | Nilotinib's inhibition of kinases can lead to on-target toxicities. In general toxicology studies, effects on the hepatobiliary system have been observed.[3] Solution: Monitor relevant clinical signs. Consider intermittent dosing (e.g., 5 days on, 2 days off) to allow for animal recovery while potentially maintaining efficacy. |
Data Presentation
Table 1: Reported In Vivo Efficacious Doses of Nilotinib in Mouse Models
| Cancer Model | Mouse Strain | Dose | Dosing Schedule | Administration Route | Observed Effect | Reference |
| P190 Bcr/Abl ALL | C57Bl/6J | 75 mg/kg | Daily | Oral Gavage | Significantly longer survival compared to vehicle. | [8] |
| CML Xenograft | Nude Mice | 15-20 mg/kg | Daily | Oral Gavage | Partial tumor suppression. | [7] |
| GIST Xenograft | BALB/c nu/nu | 40 mg/kg | Daily | Oral Gavage | Significant tumor growth inhibition. | [9] |
Table 2: Comparative Pharmacokinetics of Nilotinib in Preclinical Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Tmax (hr) | 0.5 - 4 | 0.5 - 4 | 0.5 - 4 | 0.5 - 4 |
| t½ (hr) | ~2.9 | ~3.9 | ~3.4 | ~5.2 |
| Bioavailability (%) | ~44 | ~17 | ~32 | ~20 |
| Systemic Clearance (CL) | Low | Low | Moderate | Moderate |
| Volume of Distribution (Vss) (L/kg) | ~3.9 | ~2.1 | ~0.55 | ~1.4 |
Data compiled from multiple sources for general comparison.[5][11]
Experimental Protocols
Protocol: In Vivo Efficacy Study of Nilotinib in a Subcutaneous Xenograft Mouse Model
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) appropriate for your human cell line xenograft.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 tumor cells (e.g., K562 for CML, GIST-T1 for GIST) in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel mix) into the flank of each mouse.
-
Monitor tumor growth using calipers.
-
-
Randomization and Grouping:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Groups should include: Vehicle control, Nilotinib low dose (e.g., 20 mg/kg), and Nilotinib high dose (e.g., 40 mg/kg).
-
-
Drug Preparation and Administration:
-
Nilotinib Formulation: Prepare a fresh suspension of this compound daily. A recommended vehicle is 10% N-methyl-2-pyrrolidone (NMP) / 90% polyethylene glycol 300 (PEG300).
-
Calculation: Calculate the required amount of nilotinib based on the mean body weight of each group.
-
Administration: Administer the calculated dose via oral gavage once or twice daily. The volume should typically be 5-10 mL/kg. Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each animal daily or at least 3 times per week as an indicator of toxicity.
-
Clinical Signs: Observe animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur).
-
Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of the observed differences.
-
Mandatory Visualizations
Caption: Workflow for optimizing nilotinib dosage in vivo.
Caption: Key signaling pathways inhibited by nilotinib.
Caption: Decision tree for troubleshooting in vivo studies.
References
- 1. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib preclinical pharmacokinetics and practical application toward clinical projections of oral absorption and systemic availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in nilotinib hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nilotinib (B1678881) hydrochloride. The information is designed to help address common issues and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with nilotinib hydrochloride, presented in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
Question: My cell viability assays (e.g., MTT, XTT) with nilotinib show significant well-to-well or day-to-day variability. What are the potential causes and solutions?
Answer: Inconsistent results in cell-based assays are common and can stem from several factors related to the compound, the cells, or the assay protocol itself.
Troubleshooting Workflow for Inconsistent Cell Viability Results
Caption: A logical workflow for troubleshooting inconsistent cell viability assays.
Potential Causes and Solutions
| Observation/Problem | Potential Cause | Recommended Solution |
| Precipitate in Media | Poor Solubility: this compound has pH-dependent solubility and is practically insoluble in aqueous solutions with a pH of 4.5 or higher.[1][2] Stock solutions in DMSO can precipitate when diluted in aqueous culture media. | • Prepare high-concentration stock solutions in 100% DMSO.[3] • Perform serial dilutions in media, ensuring rapid mixing. • Pre-warm media before adding the nilotinib stock solution. • Ensure the final DMSO concentration does not exceed a non-toxic level for your cell line (typically <0.5%). |
| Inconsistent IC50 Values | Cell Health and Density: Cells that are unhealthy, too confluent, or not in the logarithmic growth phase will respond differently to treatment.[4][5] | • Use cells from a consistent, low passage number. • Optimize cell seeding density to ensure cells are in log phase throughout the experiment.[5] • Regularly check cell morphology and test for mycoplasma contamination. |
| Edge Effects in Plates | Evaporation: Evaporation from wells on the edge of a microplate can concentrate the drug and media components, leading to skewed results. | • Do not use the outer wells of the plate for experimental data; fill them with sterile media or PBS to create a humidity barrier.[4] • For long-term assays, place plates in a secondary container with a source of humidity.[4] |
| High Background Signal | Reagent/Compound Interference: Nilotinib may interfere with the assay chemistry (e.g., absorbance or fluorescence). | • Run a "no-cell" control with the highest concentration of nilotinib to check for direct interaction with assay reagents. |
Issue 2: Observed Cellular Effect Does Not Seem to Correlate with BCR-ABL Inhibition
Question: I am observing a cellular phenotype that I cannot explain through the inhibition of BCR-ABL or other primary targets like c-Kit and PDGFR. How can I determine if this is an off-target effect?
Answer: Nilotinib, like many tyrosine kinase inhibitors (TKIs), can interact with multiple kinases other than its intended primary targets.[6] Distinguishing between on-target and off-target effects is critical for accurate data interpretation.[7][8]
Logic Diagram for Differentiating On-Target vs. Off-Target Effects
Caption: A decision-making diagram to distinguish on-target from off-target effects.
Experimental Strategies
| Strategy | Description | Interpretation |
| Use a Different Inhibitor | Test other TKIs with different chemical scaffolds but overlapping primary targets (e.g., imatinib or dasatinib (B193332) for BCR-ABL). | If multiple, structurally distinct inhibitors produce the same effect, it is more likely an on-target mechanism.[7] If the effect is unique to nilotinib, it suggests an off-target interaction. |
| Genetic Knockdown/Out | Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the primary target (e.g., BCR-ABL). | If the genetic approach mimics the phenotype observed with nilotinib, the effect is on-target. If not, it is likely off-target. |
| Rescue Experiment | Transfect cells with a mutant form of the target kinase that is resistant to nilotinib (e.g., T315I for BCR-ABL) and then treat with the drug. | If the resistant mutant prevents the phenotype, the effect is on-target. If the phenotype still occurs, it is off-target. |
| Kinase Profiling | Perform an in vitro kinase panel screen to identify other kinases that nilotinib inhibits at the concentrations used in your experiments.[7] | This can directly identify potential off-targets, which can then be investigated with more specific inhibitors or genetic tools. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent tyrosine kinase inhibitor.[9] It primarily targets the BCR-ABL fusion protein, which is the key driver of chronic myeloid leukemia (CML).[9][10] Nilotinib binds to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation and preventing the phosphorylation of downstream substrates.[9][11] This action inhibits uncontrolled cell proliferation and induces apoptosis in cancer cells dependent on BCR-ABL signaling.[9]
BCR-ABL Signaling Pathway and Nilotinib Inhibition
Caption: Nilotinib blocks the ATP-binding site of BCR-ABL, inhibiting downstream pathways.
Q2: What are the best practices for preparing and storing this compound solutions? A2: Proper handling of nilotinib is crucial for reproducible results.
Solubility and Storage Data
| Parameter | Recommendation |
| Solvent for Stock Solution | DMSO is the recommended solvent. The solubility in DMSO is approximately 2 mg/mL.[3] |
| Aqueous Solubility | This compound's solubility in aqueous solutions is highly pH-dependent, decreasing as pH increases. It is practically insoluble in buffer solutions at pH 4.5 and above.[1][2] |
| Stock Solution Storage | Store stock solutions at -20°C for long-term stability (≥4 years as a crystalline solid).[3] Prepare fresh working dilutions for each experiment from the frozen stock. |
| Preparation of Working Solutions | To prepare a working solution, dilute the DMSO stock into pre-warmed culture media with vigorous mixing to prevent precipitation. Avoid repeated freeze-thaw cycles of the stock solution. |
Q3: What are the known off-target effects of nilotinib? A3: Besides BCR-ABL, nilotinib inhibits other tyrosine kinases, which can lead to off-target effects. Understanding these can help explain unexpected experimental outcomes.
Known Off-Target Kinases for Nilotinib
| Target Kinase | Biological Role | Potential Off-Target Effect |
| c-Kit | Stem cell factor receptor, involved in cell survival and proliferation. | Inhibition can affect hematopoietic stem cells and melanocytes.[11] |
| PDGFR (α and β) | Platelet-Derived Growth Factor Receptors, involved in cell growth and angiogenesis. | Anti-angiogenic effects.[11][12] |
| DDR1/2 | Discoidin Domain Receptors, collagen receptors involved in cell adhesion and migration. | Potential effects on cell-matrix interactions.[11][13] |
| LCK | Lymphocyte-specific protein tyrosine kinase, crucial for T-cell signaling. | Immunomodulatory effects.[13] |
| CYP Enzymes (e.g., CYP3A4, CYP2C8) | Cytochrome P450 enzymes involved in drug metabolism. | Nilotinib is a competitive inhibitor of several CYP enzymes, which can affect the metabolism of other compounds in co-treatment studies.[11] |
Note: The extent of off-target inhibition is concentration-dependent.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a general method for assessing the effect of nilotinib on cell viability.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of nilotinib in culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%.
-
Remove 100 µL of medium from the wells and add 100 µL of the 2X nilotinib dilutions (or vehicle control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other values.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of nilotinib concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of BCR-ABL Signaling
This protocol is for assessing the inhibition of BCR-ABL activity by measuring the phosphorylation of its downstream target, CrkL.
-
Cell Lysis:
-
Seed and treat cells with various concentrations of nilotinib for a short duration (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CrkL (p-CrkL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total CrkL or a housekeeping protein like GAPDH or β-actin.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of p-CrkL to total CrkL (or housekeeping protein) to determine the extent of inhibition at each nilotinib concentration.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. marinbio.com [marinbio.com]
- 5. biocompare.com [biocompare.com]
- 6. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. This compound Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Nilotinib - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Nilotinib Hydrochloride Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nilotinib (B1678881) hydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my nilotinib hydrochloride precipitate when I add it to my cell culture medium?
A1: this compound exhibits pH-dependent solubility. It is more soluble in acidic environments and becomes practically insoluble in solutions with a pH of 4.5 and higher.[1][2][3] Since most cell culture media are buffered to a physiological pH of around 7.2-7.4, the sudden increase in pH upon diluting an acidic or organic stock solution of nilotinib into the media can cause the compound to exceed its solubility limit and precipitate, or "crash out," of the solution.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of nilotinib.[5] Nilotinib is highly soluble in DMSO.[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of your stock solution.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is essential to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final concentration of DMSO without nilotinib) in your experiments to account for any potential effects of the solvent itself.
Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common solvent, other options for hydrophobic compounds include dimethylformamide (DMF), ethanol, and polyethylene (B3416737) glycol (PEG).[5][6] However, the solubility of nilotinib in these solvents may be lower than in DMSO, and their cytotoxicity for your specific cell line must be evaluated. For particularly challenging solubility issues, the use of biocompatible solubilizing agents like cyclodextrins can be explored.[4]
Q5: Does the presence of Fetal Bovine Serum (FBS) in the media affect nilotinib solubility?
A5: The presence of serum proteins, such as albumin in FBS, can sometimes help to stabilize small molecules and prevent precipitation.[4] Albumin is a known carrier for many drugs in vivo. However, the exact effect can be compound- and concentration-dependent. It is advisable to perform solubility tests in both serum-free and serum-containing media if your experimental conditions vary.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or particulate formation upon adding your nilotinib stock solution to the cell culture medium, follow these troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution(s) |
| High Final Concentration | The final concentration of nilotinib in the medium exceeds its solubility limit at physiological pH. | - Decrease the final working concentration of nilotinib. - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium (see Experimental Protocol 1). |
| Rapid Dilution/Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[4] - Add the nilotinib stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[7] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for all dilutions.[8] |
| Stock Solution Issues | The stock solution may be too concentrated, or the nilotinib may have precipitated out of the stock solution during storage. | - Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution in a 37°C water bath and vortex to redissolve. - Consider preparing a less concentrated intermediate stock solution in DMSO before the final dilution into the medium.[4] |
Issue: Delayed Precipitation During Incubation
If the medium appears clear initially but precipitation occurs after several hours or days in the incubator, consider the following.
| Potential Cause | Explanation | Recommended Solution(s) |
| Compound Instability | Nilotinib may not be stable in the aqueous environment of the cell culture medium over extended periods. | - Perform media changes with freshly prepared nilotinib-containing media every 24-48 hours.[4] |
| Interaction with Media Components | Nilotinib may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | - If your experimental design allows, try a different basal media formulation (e.g., DMEM vs. RPMI-1640). |
| Evaporation | Evaporation of the medium can increase the concentration of nilotinib to a point where it precipitates. | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[8] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | - Minimize the time that culture vessels are outside the incubator.[8] |
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent and pH. The following table summarizes available quantitative data.
| Solvent/Medium | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Very soluble | [3] |
| Ethanol | Sparingly soluble | [3] |
| Methanol | Sparingly soluble | [3] |
| Water (pH-dependent) | Practically insoluble at pH ≥ 4.5 | [1][2][3] |
| Acetonitrile | Very slightly soluble | [3] |
| n-Octanol | Very slightly soluble | [3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of Nilotinib in Cell Culture Media
Objective: To empirically determine the highest concentration of nilotinib that remains in solution in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of nilotinib in anhydrous DMSO. Ensure the powder is completely dissolved.
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes, prepare a series of dilutions of the nilotinib stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM.
-
To minimize precipitation during dilution, add the DMSO stock to the medium dropwise while gently vortexing.
-
Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control (e.g., 0.1%).
-
-
Incubate: Incubate the tubes at 37°C for 1-2 hours to mimic cell culture conditions.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for crystalline structures.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Protocol 2: Recommended Workflow for Preparing Nilotinib Working Solutions for Cell Culture
Objective: To prepare nilotinib-containing cell culture medium while minimizing the risk of precipitation.
Materials:
-
High-concentration nilotinib stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: If your stock solution is frozen, thaw it completely and ensure there is no precipitate. If precipitate is present, gently warm to 37°C and vortex to redissolve.
-
Prepare Intermediate Dilution (Optional but Recommended): To reduce the "solvent shock," first dilute your high-concentration stock to a lower concentration in pre-warmed medium. For example, dilute the 10 mM stock 1:10 in medium to create a 1 mM intermediate solution.
-
Prepare Final Working Solution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed medium.
-
Add the nilotinib solution dropwise to the medium while gently swirling or vortexing the tube. This rapid dispersion is crucial to prevent localized high concentrations that can trigger precipitation.
-
-
Final Visual Check: Before adding the medium to your cells, visually inspect it to ensure it is clear and free of any precipitate.
Visualizations
Caption: Nilotinib signaling pathway inhibition.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Nilotinib Hydrochloride Interference with Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by nilotinib (B1678881) hydrochloride in fluorescent assays. Nilotinib, a tyrosine kinase inhibitor, possesses intrinsic fluorescent properties that can affect experimental results. This guide offers practical solutions and alternative approaches to ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: Does nilotinib hydrochloride fluoresce, and can it interfere with my assay?
A1: Yes, nilotinib is a fluorescent molecule, particularly when excited with ultraviolet (UV) light. This intrinsic fluorescence, often referred to as autofluorescence, can lead to false-positive signals or artificially high background in your fluorescent assays, depending on the spectral overlap with your chosen fluorophores. In some applications, this property has been used to quantify the intracellular concentration of nilotinib using flow cytometry.[1]
Q2: What are the known spectral properties of this compound?
A2: this compound has a maximum UV absorbance in the range of 250-270 nm.[2] Another study reports a maximum absorbance at 303 nm in a 1:1 acetonitrile:water mixture. The fluorescence of nilotinib is naturally excited by UV light.[1] The exact excitation and emission maxima can be influenced by the solvent and pH of the assay buffer. One study indicates that the protonation state of nilotinib, which is pH-dependent, affects its spectral properties.[3][4]
Q3: How can I determine if nilotinib is interfering with my specific fluorescent dye (e.g., GFP, RFP, FITC, Rhodamine)?
A3: To assess potential interference, you should run a control experiment with nilotinib alone in your assay buffer, without the fluorescent probe or cells. By measuring the fluorescence of this control at the excitation and emission wavelengths of your experimental fluorophore, you can quantify the contribution of nilotinib's intrinsic fluorescence. A screen of over 20 FDA-approved enzyme inhibitors found that some covalent kinase inhibitors could disrupt GFP and RFP fluorescence, though nilotinib was not among the primary disruptors identified in that particular study.[5][6][7]
Q4: Can nilotinib interfere with non-fluorescence-based assays like luciferase or FRET?
A4: Yes, nilotinib has the potential to interfere with other assay formats. For instance, a study has reported the use of a FRET-based drug sensitivity test for nilotinib, suggesting potential interaction with FRET systems.[8] Additionally, compounds can interfere with luciferase assays through various mechanisms, including direct inhibition of the enzyme or stabilization/destabilization of the substrate. It is crucial to perform appropriate controls to rule out such interference.
Troubleshooting Guides
Problem 1: High background fluorescence in a cell-based assay after nilotinib treatment.
Possible Cause: The observed signal is likely due to the intrinsic fluorescence of nilotinib.
Solutions:
-
Spectral Scanning: If your plate reader or microscope has spectral scanning capabilities, measure the emission spectrum of cells treated with nilotinib alone (no fluorescent reporter). This will reveal the emission profile of nilotinib under your experimental conditions and help determine the extent of spectral overlap with your probe.
-
Background Subtraction: A straightforward method is to subtract the fluorescence intensity of a "nilotinib only" control from your experimental wells.
-
Control Wells:
-
Cells + vehicle (e.g., DMSO)
-
Cells + nilotinib (at the same concentration as your experiment)
-
Cells + fluorescent probe + vehicle
-
Cells + fluorescent probe + nilotinib (your experimental condition)
-
-
-
Use of Red-Shifted Dyes: Cellular autofluorescence and the fluorescence of many compounds are more pronounced in the blue and green regions of the spectrum. Consider using fluorescent probes that excite and emit at longer wavelengths (red or far-red), as this can significantly reduce interference from nilotinib.
-
Non-Fluorescent Assays: If interference remains a significant issue, consider switching to a non-fluorescent detection method, such as a colorimetric or luminescent assay, or analytical methods like HPLC.
Problem 2: Inconsistent or unexpected results in a FRET-based assay in the presence of nilotinib.
Possible Cause: Nilotinib may be interfering with the FRET signal through its own fluorescence or by quenching one of the fluorophores.
Solutions:
-
Control for Nilotinib Fluorescence: Measure the fluorescence of nilotinib at both the donor and acceptor excitation and emission wavelengths to assess its contribution to the signal in each channel.
-
Quenching Assessment: To check for quenching, incubate each FRET partner (donor-only and acceptor-only) with nilotinib and measure their fluorescence intensity. A decrease in intensity compared to the vehicle control would indicate quenching.
-
Time-Resolved FRET (TR-FRET): TR-FRET assays can minimize interference from short-lived background fluorescence, including that from compounds like nilotinib.
Problem 3: Reduced signal in a luciferase assay after adding nilotinib.
Possible Cause: Nilotinib might be directly inhibiting the luciferase enzyme or interfering with the luminescent signal.
Solutions:
-
Luciferase Inhibition Control: Perform a cell-free luciferase assay by adding nilotinib directly to a solution containing the luciferase enzyme and its substrate. A decrease in luminescence compared to a vehicle control will indicate direct enzyme inhibition.
-
ATP Depletion Control: Some compounds can affect cellular ATP levels, which are critical for luciferase activity. Measure cellular ATP levels in the presence of nilotinib to rule out this indirect effect.
-
Alternative Luminescent Substrates: Different luciferase enzymes and their corresponding substrates may have varying sensitivities to compound interference. Consider testing an alternative luciferase system.
Data Presentation
Table 1: Summary of this compound Spectral Properties
| Property | Value | Solvent/Conditions |
| UV Absorbance Maximum (λmax) | 250-270 nm | pH 2.0 buffer[2] |
| 303 nm | Acetonitrile:Water (1:1 v/v) | |
| Fluorescence Excitation | UV Light | General observation[1] |
| pKa1 | 2.1 | Aqueous solution[9] |
| pKa2 | 5.4 | Aqueous solution[9] |
Note: Specific excitation and emission maxima for this compound in various solvents and pH conditions are not extensively reported in the literature. It is recommended to determine these empirically for your specific assay conditions.
Experimental Protocols
Protocol 1: Determining the Emission Spectrum of this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the final experimental concentration in your assay buffer.
-
Use a scanning spectrofluorometer or a microplate reader with spectral scanning capabilities.
-
Excite the sample with a range of UV wavelengths (e.g., 250-400 nm).
-
Measure the emission spectrum for each excitation wavelength to identify the optimal excitation and the emission maximum.
Protocol 2: Background Subtraction for a Microplate-Based Cellular Assay
-
Plate your cells in a microplate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).
-
Prepare the following control and experimental wells:
-
A: Untreated cells (media only)
-
B: Cells treated with vehicle (e.g., DMSO)
-
C: Cells treated with nilotinib
-
D: Cells treated with your fluorescent probe and vehicle
-
E: Cells treated with your fluorescent probe and nilotinib
-
-
Incubate the plate according to your experimental protocol.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe.
-
Calculate the corrected fluorescence:
-
Corrected Signal = (Signal from E) - (Signal from C)
-
Visualizations
Caption: Workflow for assessing and correcting nilotinib interference.
Caption: Decision tree for troubleshooting nilotinib interference.
References
- 1. Efficiency of nilotinib to target chronic phase-chronic myeloid leukaemia primary mature CD34− and immature CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green/red fluorescent protein disrupting drugs for real‐time permeability tracking in three‐dimensional tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green/red fluorescent protein disrupting drugs for real-time permeability tracking in three-dimensional tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical efficacy and safety of first-line nilotinib therapy and evaluation of the clinical utility of the FRET-based drug sensitivity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Technical Support Center: Stabilizing Nilotinib Hydrochloride Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nilotinib (B1678881) hydrochloride solutions. The information is designed to address common challenges encountered during experimental work, particularly concerning long-term storage and stability.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
Question: My nilotinib hydrochloride solution, which was initially clear, has become cloudy or has formed a precipitate upon standing. What is the cause and how can I prevent this?
Answer:
Precipitation of this compound in aqueous solutions is a common issue primarily driven by its pH-dependent solubility.
Root Cause Analysis:
-
pH-Dependent Solubility: this compound's aqueous solubility dramatically decreases as the pH increases. It is practically insoluble in buffer solutions with a pH of 4.5 or higher.[1][2][3] If the pH of your solution shifts to a less acidic range, the compound will precipitate out. The pKa values for this compound monohydrate are 2.1 and 5.4.[1][4]
-
Buffer Choice: Using a buffer system that is not robust enough to maintain a low pH can lead to pH drift and subsequent precipitation.
-
Solvent Evaporation: Over time, evaporation of a co-solvent (like ethanol) from an aqueous/organic mixture can reduce the overall solubility of this compound, leading to precipitation.
Troubleshooting Steps & Preventative Measures:
-
pH Control:
-
Ensure the pH of your aqueous solution is maintained below 4.5, and ideally closer to pH 2-3 for maximum solubility.
-
Use a robust acidic buffer system (e.g., citrate, phosphate) at a sufficient concentration to maintain the desired pH.
-
Regularly monitor the pH of your stock solutions.
-
-
Solvent System Optimization:
-
For higher concentrations, consider using a co-solvent system. This compound is sparingly soluble in ethanol (B145695) and methanol (B129727) and very soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4]
-
When using co-solvents, ensure your storage containers are tightly sealed to prevent evaporation.
-
-
Filtration:
-
If a precipitate has already formed, you may be able to redissolve it by adding a small amount of acid (e.g., 0.1 N HCl) and gently warming the solution.
-
Alternatively, the precipitate can be removed by filtration through a 0.22 µm filter, but this will lower the effective concentration of your solution. It is crucial to re-quantify the concentration after filtration.
-
Issue 2: Degradation of this compound in Solution
Question: I suspect my this compound solution has degraded over time, as I am seeing unexpected results in my assays. How can I confirm degradation and prevent it?
Answer:
This compound is susceptible to degradation under specific conditions, particularly in acidic, basic, and oxidative environments.[5][6][7] It is generally stable under thermal and photolytic stress.[5][6]
Root Cause Analysis:
-
Hydrolysis: The molecule can undergo hydrolysis in both acidic and basic conditions. Forced degradation studies show significant degradation when treated with 1N HCl or 1N NaOH at elevated temperatures.[5]
-
Oxidation: Nilotinib is sensitive to oxidative degradation.[5][8] Exposure to oxidizing agents or even dissolved oxygen in the solvent can lead to the formation of degradation products, such as the N-oxide derivative.[6]
Troubleshooting Steps & Preventative Measures:
-
Confirm Degradation:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), to separate and quantify nilotinib from its potential degradation products.[9][10]
-
Compare the chromatogram of your stored solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the main nilotinib peak area indicates degradation.
-
-
Preventative Measures for Long-Term Storage:
-
pH Control: Avoid strongly acidic (pH < 2) or basic (pH > 7) conditions for prolonged storage. While acidic conditions are required for solubility, a moderately acidic pH (e.g., 3-4) may offer a better compromise between solubility and stability against acid hydrolysis.
-
Inert Atmosphere: To prevent oxidative degradation, prepare solutions with deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: For long-term storage, consider using a non-aqueous solvent like DMSO, where nilotinib is very soluble and less prone to hydrolysis.[4] Store DMSO stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[11]
-
Antioxidants: The addition of antioxidants could be explored, but their compatibility and potential interference with downstream experiments must be thoroughly evaluated.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: For short-term use, aqueous solutions can be prepared in acidic buffers (pH < 4.5). For long-term storage, it is highly recommended to prepare stock solutions in anhydrous DMSO at a high concentration.[1][4] These DMSO stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[11]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. Its aqueous solubility decreases significantly as the pH increases. It is soluble in acidic media but is practically insoluble in buffer solutions of pH 4.5 and higher.[1][3][12]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways are hydrolysis under acidic and basic conditions, and oxidation.[5][6] The molecule is stable to heat and light.[5] Key degradation products identified in forced degradation studies include 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid (from acid/base hydrolysis) and the N-oxide of nilotinib (from oxidation).[6]
Q4: Are there any known excipient incompatibilities with this compound?
A4: While the commercial formulation contains excipients like lactose (B1674315) monohydrate and crospovidone, some studies have reported incompatibilities.[1] For instance, certain anhydrous crystalline forms of nilotinib have been found to be incompatible with common fillers such as lactose and microcrystalline cellulose, leading to polymorphic conversion.[13] It is crucial to perform compatibility studies when developing new formulations.
Data Presentation
Table 1: Solubility of this compound Monohydrate in Various Solvents
| Solvent | Solubility | Reference |
| Aqueous solutions (pH < 4.5) | Soluble | [1][3] |
| Aqueous buffer (pH ≥ 4.5) | Practically Insoluble | [1][3] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | [1][4] |
| Ethanol | Sparingly Soluble | [1][3] |
| Methanol | Sparingly Soluble | [1][3] |
| Acetonitrile (B52724) | Very Slightly Soluble | [1] |
| n-Octanol | Very Slightly Soluble | [1] |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Observation | Degradation Products Identified | Reference |
| Acid Hydrolysis (e.g., 1N HCl, 60°C) | Significant Degradation | 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid (DP-1) | [5][6] |
| Base Hydrolysis (e.g., 1N NaOH, 60°C) | Significant Degradation | DP-1 and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (DP-2) | [5][6] |
| Oxidation (e.g., 5% H₂O₂, RT) | Significant Degradation | Nilotinib N-oxide (DP-3) | [5][6] |
| Thermal Stress | Stable | No significant degradation | [5][6] |
| Photolytic Stress | Stable | No significant degradation | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution
-
Objective: To prepare a 1 mg/mL aqueous stock solution of this compound for immediate use in cell culture or biochemical assays.
-
Materials:
-
This compound monohydrate powder
-
Sterile, deionized water
-
1 N Hydrochloric Acid (HCl)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the required amount of this compound monohydrate powder.
-
Add a portion of the sterile water to the powder.
-
Slowly add 1 N HCl dropwise while vortexing until the powder is fully dissolved.
-
Check the pH of the solution to ensure it is below 4.0.
-
Add sterile water to reach the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use the solution immediately or store at 4°C for a very limited time (conduct your own stability studies for storage beyond 24 hours).
-
Protocol 2: Stability Testing of this compound Solution using HPLC
-
Objective: To assess the stability of a this compound solution over time by quantifying the parent compound and detecting degradation products.
-
Materials:
-
Stored this compound solution
-
Freshly prepared this compound standard solution
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) or other suitable buffer salt
-
-
Procedure (Example Conditions - must be optimized): [9]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 10 mM KH₂PO₄ buffer and acetonitrile (e.g., 54.5:45.5 v/v). Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Sample Preparation: Dilute both the stored (test) solution and the freshly prepared (standard) solution to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of pure nilotinib.
-
Inject the test solution.
-
Compare the chromatograms. Look for a decrease in the peak area of nilotinib and the appearance of new peaks in the test sample compared to the standard.
-
-
Quantification: Calculate the percentage of remaining nilotinib in the test sample relative to the standard. The presence of additional peaks indicates the formation of degradation products.
-
Visualizations
Caption: Workflow for this compound solution preparation, storage, and quality control.
Caption: Major degradation pathways of this compound under stress conditions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound Monohydrate: Chemical Property and Mechanism of action_Chemicalbook [chemicalbook.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. arasto.com [arasto.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. FORCED DEGRADATION STUDIES OF this compound: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. WO2017064538A1 - Pharmaceutical compositions of this compound - Google Patents [patents.google.com]
addressing nilotinib hydrochloride-induced cytotoxicity in control cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to nilotinib (B1678881) hydrochloride-induced cytotoxicity in control (non-target) cells during their experiments.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control Cell Lines
Q1: I am observing significant cell death in my non-cancerous control cell line after treatment with nilotinib. Is this expected?
A1: Yes, off-target cytotoxicity with nilotinib in non-cancerous cells has been reported. While nilotinib is a selective BCR-ABL tyrosine kinase inhibitor, it can affect other signaling pathways in control cells, leading to apoptosis and other forms of cell death.[1][2][3] The extent of cytotoxicity can vary depending on the cell type and the concentration of nilotinib used.
Q2: What are the potential mechanisms behind this off-target cytotoxicity?
A2: Nilotinib can induce cytotoxicity in control cells through several mechanisms:
-
Induction of Apoptosis: Nilotinib has been shown to induce apoptosis in various cell types, including hepatic stellate cells and cardiomyocytes.[3][4] This can occur through the activation of caspases.[3]
-
Autophagy-mediated Cell Death: In some cell types, such as activated hepatic stellate cells, nilotinib can induce autophagic cell death.[3]
-
Inhibition of T-cell Function: Nilotinib can suppress the proliferation and function of CD8+ T lymphocytes by inhibiting T-cell receptor signaling.[5][6]
-
MDM2 Inhibition: Nilotinib can inhibit Mouse double minute 2 homolog (MDM2), leading to downstream effects on cell survival pathways.[2]
Q3: How can I minimize cytotoxicity in my control cells while still achieving the desired effect on my target cells?
A3: Here are a few strategies to consider:
-
Dose-Response and Time-Course Experiments: Perform careful dose-response and time-course studies to identify a therapeutic window where nilotinib is effective against your target cells but has minimal toxicity in your control cells.
-
Use of Lower, Clinically Relevant Concentrations: Whenever possible, use concentrations of nilotinib that are comparable to those achieved in patients to better mimic the in vivo off-target effects.[1][7]
-
Selection of Control Cell Lines: Be aware that different cell lines exhibit varying sensitivity to nilotinib. For instance, monocytes have been shown to be more susceptible to nilotinib-induced death compared to NK cells and macrophages.[1][7][8] If possible, select a control cell line that is known to be more resistant.
-
Monitor Specific Markers of Cell Death: Utilize assays to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis vs. autophagy) to better understand the mechanism of cytotoxicity in your specific cell line.
Issue 2: Inconsistent or Variable Experimental Results
Q1: My results with nilotinib treatment are not consistent across experiments. What could be the cause?
A1: Inconsistent results can stem from several factors. Refer to the following troubleshooting table for potential causes and solutions, inspired by common issues in drug-based assays.[9]
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can respond differently to the drug. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug Preparation and Storage | Prepare fresh nilotinib solutions for each experiment from a trusted source. Ensure proper storage of the stock solution as recommended by the manufacturer to avoid degradation. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for drug treatment across all experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of nilotinib on immune cells?
A1: Nilotinib can have significant off-target effects on various immune cell populations. High numbers of monocytes have been observed to undergo cell death upon exposure to clinically relevant concentrations of nilotinib.[1][7][8] Conversely, Natural Killer (NK) cells and macrophages appear to be more resistant to its cytotoxic effects.[1][7][8] Nilotinib can also inhibit the proliferation and function of CD8+ T lymphocytes.[5]
Q2: Does nilotinib affect signaling pathways other than BCR-ABL in non-target cells?
A2: Yes, nilotinib is known to interact with other signaling pathways. For instance, it can inhibit the JAK-STAT signaling pathway.[10][11] In some acute lymphoblastic leukemia cells, nilotinib has been found to inhibit MDM2, which in turn leads to a downregulation of the anti-apoptotic protein XIAP.[2] Furthermore, nilotinib can interfere with T-cell receptor signaling by inhibiting the phosphorylation of key downstream molecules like ZAP-70, Lck, and ERK 1/2.[5]
Q3: Are there any known effects of nilotinib on cellular metabolism in control cells?
A3: Yes, nilotinib has been shown to induce metabolic dysfunction in adipocytes. It can reduce lipid accumulation and downregulate key adipogenic regulatory genes.[12] This suggests that nilotinib may interfere with adipocyte function and lipid storage.
Data Summary
Table 1: Summary of Nilotinib's Off-Target Cytotoxic Effects on Various Control Cell Types
| Cell Type | Observed Effect | Potential Mechanism | Reference |
| Monocytes | High levels of cell death | Apoptosis | [1][7][8] |
| NK Cells | Highly resistant to cytotoxicity | - | [1][7][8] |
| Macrophages | Highly resistant to cytotoxicity | - | [1][7][8] |
| CD8+ T Lymphocytes | Inhibition of proliferation and function | Inhibition of T-cell receptor signaling | [5][6] |
| Activated Hepatic Stellate Cells | Apoptosis and autophagic cell death | Caspase activation, accumulation of autophagic markers | [3] |
| Cardiomyocytes (H9C2) | Time- and dose-dependent apoptosis | Caspase-independent pathway | [4] |
| Adipocytes | Reduced lipid accumulation, metabolic dysfunction | Downregulation of adipogenic regulatory genes | [12] |
Experimental Protocols
Protocol 1: Assessment of Nilotinib-Induced Cytotoxicity using a Tetrazolium-Based (MTT) Assay
This protocol provides a general framework for determining the cytotoxic effects of nilotinib on a chosen cell line.
Materials:
-
Nilotinib hydrochloride
-
Cell line of interest (e.g., control cell line)
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of nilotinib in complete culture medium. Remove the old medium from the cells and add the nilotinib-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve nilotinib, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each nilotinib concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of nilotinib that inhibits cell growth by 50%).[13]
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with nilotinib as described in Protocol 1
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After nilotinib treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by nilotinib.[2]
Visualizations
Caption: Nilotinib's off-target signaling pathways in control cells.
Caption: Workflow for assessing nilotinib-induced cytotoxicity.
References
- 1. publires.unicatt.it [publires.unicatt.it]
- 2. Inhibition of MDM2 by Nilotinib Contributes to Cytotoxicity in Both Philadelphia-Positive and Negative Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nilotinib induces apoptosis and autophagic cell death of activated hepatic stellate cells via inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Nilotinib hampers the proliferation and function of CD8+ T lymphocytes through inhibition of T cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Nilotinib-induced metabolic dysfunction: insights from a translational study using in vitro adipocyte models and patient cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro testing of drug combinations employing nilotinib and alkylating agents with regard to pretransplant conditioning treatment of advanced-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Generation of Nilotinib Hydrochloride-Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to generating and troubleshooting nilotinib (B1678881) hydrochloride-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to nilotinib, is now showing reduced responsiveness. What could be the reason?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms, leading to decreased sensitivity. Common causes for nilotinib resistance include overexpression of the BCR-ABL protein, mutations in the BCR-ABL kinase domain, activation of alternative signaling pathways (e.g., Src family kinases like Lyn), or increased drug efflux through transporters like P-glycoprotein (Pgp).[1][2][3][4]
Q2: How can I confirm that my cell line has developed resistance to nilotinib?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of nilotinib in your treated cell line with that of the parental (sensitive) cell line.[5] A significant increase in the IC50 value indicates the development of resistance.[5] This can be determined using cell viability assays such as MTT or MTS.[1][6]
Q3: What are the first troubleshooting steps I should take if I suspect nilotinib resistance?
A3:
-
Confirm Resistance: Perform a dose-response assay to determine and compare the IC50 values of the suspected resistant line and the parental line.[5]
-
Cell Line Authentication: Perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure there has been no cross-contamination.
-
Check Compound Integrity: Confirm the concentration and stability of your nilotinib stock solution.
-
Culture Maintenance: Review your cell culture practices. Inconsistent passaging or extended culture periods can lead to phenotypic changes.[7] Mycoplasma contamination can also alter cellular responses to drugs and should be tested for.[8]
Q4: How long does it typically take to generate a stable nilotinib-resistant cell line?
A4: The development of a stable drug-resistant cancer cell line can take anywhere from 3 to 18 months.[7] For nilotinib, studies have reported generating resistant lines over a period of 3 to 6 months of continuous culture with gradually increasing drug concentrations.[1][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High rate of cell death during initial drug exposure. | The initial nilotinib concentration is too high. | Start with a nilotinib concentration at or below the IC50 value for the parental cell line.[10] |
| Cells are not developing resistance (IC50 is not increasing). | Insufficient drug pressure or selection period. | Gradually increase the nilotinib concentration in small increments (e.g., 0.1 nmol/L every 10 days) and extend the culture period.[1] Ensure the majority of cells are killed at each concentration step before allowing the surviving population to recover. |
| Inconsistent results in cell viability assays. | Inconsistent cell seeding density or mycoplasma contamination. | Ensure a consistent number of cells are seeded for each experiment.[7] Regularly test for and eliminate mycoplasma contamination.[8] |
| Resistant phenotype is lost after removing nilotinib from the culture medium. | The resistance is unstable or dependent on continuous drug pressure. | Maintain a low concentration of nilotinib in the culture medium for long-term maintenance of the resistant phenotype. Periodically re-evaluate the IC50 to ensure stability.[11] |
| The resistant cell line shows cross-resistance to other tyrosine kinase inhibitors. | The mechanism of resistance is not specific to nilotinib (e.g., Pgp overexpression). | Test for cross-resistance with other drugs. Investigate common resistance mechanisms like the expression of multidrug resistance proteins.[1][6] |
Experimental Protocols
Protocol 1: Generation of a Nilotinib-Resistant Cell Line
This protocol describes a method for generating a nilotinib-resistant cell line by continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cancer cell line (e.g., K562, LAMA84 for CML)[1]
-
Complete culture medium (e.g., RPMI 1640 with 10% FCS and antibiotics)[1]
-
Nilotinib hydrochloride
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, MTS)
Procedure:
-
Determine the Initial IC50: First, determine the IC50 of nilotinib for the parental cell line using a standard cell viability assay.[10]
-
Initial Drug Exposure: Begin by culturing the parental cells in the presence of nilotinib at a concentration equal to or slightly below the determined IC50.[10]
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 1-2 weeks), gradually increase the nilotinib concentration. A slow increase is crucial to allow for the selection of resistant cells. For example, increase the concentration in 0.1 nmol/L increments every 10 days.[1]
-
Monitoring and Maintenance: At each concentration step, monitor cell viability. There will likely be significant cell death initially, followed by the recovery and proliferation of a resistant population. Allow the cells to reach at least 70-80% confluency before the next dose escalation.[10]
-
Establishing a Stable Resistant Line: Continue this process of stepwise dose escalation over several months.[1][9] A stable resistant cell line is typically considered established when it can proliferate in a nilotinib concentration that is significantly higher than the IC50 of the parental line (e.g., 5- to 10-fold increase).[8] Some studies have established lines that can grow in 20 nmol/L of nilotinib.[1]
-
Characterization and Banking: Once a stable resistant line is established, characterize its level of resistance by determining the new IC50. Expand the cell line and create cryopreserved stocks for future experiments.
Protocol 2: Confirmation of Nilotinib Resistance using a Cell Viability Assay
Materials:
-
Parental and nilotinib-resistant cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both the parental and resistant cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.[10]
-
Drug Treatment: The next day, replace the medium with fresh medium containing a serial dilution of nilotinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the nilotinib concentration and fit the data to a dose-response curve to determine the IC50 value for each cell line. A significantly higher IC50 for the resistant line confirms resistance.
Data Presentation
Table 1: Example IC50 Values for Nilotinib in Sensitive and Resistant CML Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| K562 | 2-5 | 40 | 8-20 | [1] |
| K562 | 22.86 | 120.7 | ~5.3 | [9] |
| KU812 | 25.85 | 151.5 | ~5.9 | [9] |
| AR230 | 1 | 15 | 15 | [1] |
| LAMA84 | Not specified | Not specified | - | [1] |
Table 2: Example IC50 Values for Imatinib in Sensitive and Imatinib-Resistant GIST Cell Lines (Nilotinib is often tested in imatinib-resistant contexts for GIST)
| Cell Line | Parental Imatinib IC50 (µM) | Imatinib-Resistant IC50 (µM) | Fold Resistance | Reference |
| GK1C | 4.59 | 11.74 | ~2.6 | [12][13] |
| GK3C | 11.15 | 41.37 | ~3.7 | [12][13] |
Visualizations
Caption: Experimental workflow for generating a nilotinib-resistant cell line.
Caption: Key signaling pathways involved in nilotinib resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms responsible for nilotinib resistance in human chronic myeloid leukemia cells and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. [K562 cell line resistance to nilotinib induced in vitro and preliminary investigation of its mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. Antitumor effect of the tyrosine kinase inhibitor nilotinib on gastrointestinal stromal tumor (GIST) and imatinib-resistant GIST cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Nilotinib Hydrochloride Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when enhancing the oral bioavailability of nilotinib (B1678881) hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of nilotinib hydrochloride inherently low?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1][2][3] Its solubility is also pH-dependent, decreasing significantly as the pH increases above 4.5, which is typical of the intestinal environment.[1][4] These factors severely limit its absorption after oral administration, leading to low and variable bioavailability.[5][6][7]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches focus on improving its solubility and dissolution rate. These include:
-
Amorphous Solid Dispersions: Converting the crystalline drug into a more soluble amorphous form by dispersing it in a polymer matrix.[5][6][8]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale to increase the surface area for dissolution.[9][10][11] This includes polymeric nanoparticles and solid lipid nanoparticles (SLNs).
-
Lipid-Based Formulations: Utilizing lipids and surfactants to improve solubilization and absorption. This includes Self-Micro-Emulsifying Drug Delivery Systems (SMEDDS) and "chase dosing" with lipids.[12][13]
Q3: What is a solid dispersion, and how does it improve nilotinib bioavailability?
A3: A solid dispersion is a system where the drug is dispersed in an inert carrier, usually a polymer, at a solid state.[3] For nilotinib, creating an amorphous solid dispersion prevents the drug from crystallizing, thereby maintaining it in a higher energy and more soluble state.[5][6] This leads to a higher concentration of dissolved drug in the gastrointestinal tract, which can enhance absorption.
Q4: How do nanoparticle-based formulations work to increase bioavailability?
A4: Nanoparticle formulations increase the surface-area-to-volume ratio of the drug particles. This larger surface area allows for a faster dissolution rate in the gastrointestinal fluids. Additionally, some nanoparticle systems can protect the drug from degradation and may be taken up more readily by the intestinal epithelium.[9][10]
Q5: What is the "chase dosing" method mentioned in some studies?
A5: Chase dosing involves administering an aqueous suspension of the drug followed by a lipid vehicle. This approach has been shown to significantly enhance the bioavailability of nilotinib in rats, with long-chain lipids demonstrating superior performance.[12] The lipid vehicle likely aids in the solubilization and absorption of the drug in the intestine.
Troubleshooting Guides
Formulation & Dissolution Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low in vitro dissolution of solid dispersion. | - Incomplete amorphization of nilotinib.- Suboptimal drug-to-polymer ratio.- Inappropriate polymer selection. | - Verify the amorphous state using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).- Optimize the drug-to-polymer ratio. Studies have shown a 1:7 ratio of this compound to Soluplus® to be effective.[5][6]- Screen different polymers. Soluplus® and Eudragit® E100 have shown good results.[14] |
| Precipitation of nilotinib from a supersaturated solution. | - The formulation is unable to maintain supersaturation in the intestinal pH. | - Incorporate precipitation inhibitors or polymers that can maintain a supersaturated state, such as in a supersaturating drug delivery system (SDDS).[14] |
| Inconsistent particle size in nanoparticle formulations. | - Issues with the preparation method (e.g., nanoprecipitation).- Inadequate stabilization of nanoparticles. | - Optimize process parameters such as stirring speed, solvent/anti-solvent addition rate, and temperature.[9]- Ensure sufficient concentration of a suitable stabilizer (surfactant) like Kolliphor P-188.[10] |
| Low drug loading in nanoparticles. | - Poor affinity of the drug for the polymer matrix.- Drug loss during the preparation process. | - Select a polymer with good compatibility with nilotinib (e.g., Eudragit RL-100).[10]- Optimize the formulation parameters to improve encapsulation efficiency. |
| Phase separation or instability of SMEDDS. | - Imbalanced ratio of oil, surfactant, and co-surfactant.- Poor solubility of nilotinib in the selected excipients. | - Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize nilotinib.[13][15]- Construct a ternary phase diagram to identify the optimal ratios for forming a stable microemulsion.[13][15] |
Animal Study (Pharmacokinetic) Issues
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Food effect: The bioavailability of nilotinib is significantly affected by food.[16][17]- Genetic variability within the animal strain.- Inconsistent dosing technique. | - Ensure strict adherence to fasting protocols before and after drug administration.- Use a sufficient number of animals to account for biological variability.- Ensure consistent and accurate oral gavage technique for all animals. |
| Lower than expected in vivo bioavailability despite good in vitro dissolution. | - Poor intestinal permeability of the formulation.- First-pass metabolism.- P-glycoprotein (P-gp) efflux.[6] | - Consider incorporating permeation enhancers, but with caution regarding potential toxicity.- Investigate the role of P-gp efflux and consider co-administration with a P-gp inhibitor in exploratory studies.- While nilotinib has a relatively low hepatic extraction ratio in rodents, significant first-pass metabolism can still occur.[18][19] |
| Difficulty in quantifying low plasma concentrations of nilotinib. | - Insufficient sensitivity of the analytical method. | - Utilize a highly sensitive and validated analytical method such as UPLC-MS/MS or a well-optimized HPLC-UV method with a low limit of quantification.[20][21][22][23] |
Quantitative Data Summary
The following tables summarize the reported improvements in this compound bioavailability using different formulation strategies.
Table 1: Enhancement of Nilotinib Solubility and Bioavailability with Solid Dispersions
| Formulation | Polymer | Drug:Polymer Ratio | Solubility Increase (x-fold) | Relative Bioavailability Increase (%) | Animal Model | Reference |
| Spray-dried solid dispersion | Soluplus® | 1:7 | 630 | - | - | [5][6] |
| Solid dispersion | Eudragit E100 | - | - | 222 | Rat | [14] |
| Solid dispersion | Soluplus® | - | - | 219 | Rat | [14] |
Table 2: Enhancement of Nilotinib Bioavailability with Lipid-Based Formulations
| Formulation Type | Key Excipients | Relative Bioavailability Increase (%) | Animal Model | Reference |
| SMEDDS | Capryol 90, Tween 80, Transcutol HP | 200 | Rat | [13][15] |
| Chase Dosing | Olive Oil | ~200 | Rat | [12] |
| Surfactant Suspension | Tween 20 | 520 | Rat |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with Soluplus® to enhance its solubility.
Materials:
-
This compound
-
Soluplus®
-
Spray dryer
Methodology:
-
Dissolve this compound and Soluplus® in ethanol to create a feed solution. A weight ratio of 1:7 (this compound:Soluplus®) has been shown to be effective.[5][6]
-
Optimize the spray dryer settings. The following are example parameters that can be used as a starting point:
-
Inlet temperature: 120°C
-
Outlet temperature: 85°C
-
Feed rate: 10 mL/min
-
Aspirator flow: 35 m³/h
-
Nitrogen atomization flow: 40 mm
-
-
Spray dry the feed solution.
-
Collect the resulting powder.
-
Characterize the solid dispersion for its amorphous nature (XRPD, DSC), residual solvent (GC), and in vitro dissolution performance.
Protocol 2: Preparation of Nilotinib Polymeric Nanoparticles by Nanoprecipitation
Objective: To prepare nilotinib-loaded polymeric nanoparticles to improve solubility and dissolution rate.
Materials:
-
Nilotinib
-
Eudragit RL-100 (polymer)
-
Kolliphor P-188 (surfactant/stabilizer)
-
PEG 400 (solvent)
-
Deionized water (anti-solvent)
Methodology:
-
Dissolve nilotinib and Eudragit RL-100 in PEG 400 to form the organic phase.
-
Dissolve Kolliphor P-188 in deionized water to form the aqueous phase (anti-solvent).
-
Slowly inject the organic phase into the aqueous phase under constant stirring.
-
Continue stirring for a specified period to allow for nanoparticle formation and solvent evaporation.
-
The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release.[10][11]
Protocol 3: In Vivo Bioavailability Study in Rats
Objective: To evaluate the oral bioavailability of a novel nilotinib formulation compared to a control suspension.
Animals:
-
Male Sprague-Dawley or Wistar rats.
Methodology:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., control group receiving nilotinib suspension and test group receiving the enhanced formulation).
-
Administer the respective formulations orally via gavage at a specified dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Quantify the concentration of nilotinib in the plasma samples using a validated LC-MS/MS or HPLC method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for each group.
-
Determine the relative bioavailability of the test formulation by comparing its AUC to that of the control suspension.
Visualizations
Nilotinib's Mechanism of Action: Inhibition of Tyrosine Kinase Signaling
Nilotinib is a tyrosine kinase inhibitor that targets several key signaling pathways involved in cell proliferation and survival.[1] It is particularly effective against the BCR-ABL fusion protein, which is a hallmark of chronic myeloid leukemia (CML).[13][24] Nilotinib also inhibits other receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[1]
Caption: Nilotinib inhibits key tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow for Bioavailability Enhancement
The following diagram illustrates a typical workflow for developing and evaluating a novel formulation of this compound to improve its oral bioavailability.
Caption: A stepwise approach to enhancing nilotinib's bioavailability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. sinobiological.com [sinobiological.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Preparation and optimization of nilotinib self-micro-emulsifying drug delivery systems to enhance oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN107320460B - A kind of nilotinib oral nano preparation and preparation method thereof - Google Patents [patents.google.com]
- 24. What is the mechanism of this compound? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Nilotinib Hydrochloride and Imatinib in Bcr-Abl Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of nilotinib (B1678881) hydrochloride and imatinib (B729), two prominent tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein, the hallmark of chronic myeloid leukemia (CML). The following sections present a comprehensive overview of their comparative efficacy, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
Nilotinib, a second-generation TKI, was rationally designed to improve upon the efficacy of the first-generation inhibitor, imatinib. Preclinical and clinical data consistently demonstrate that nilotinib is a more potent inhibitor of the Bcr-Abl kinase than imatinib.[1][2] This increased potency translates to faster and deeper molecular responses in patients with newly diagnosed CML.[3][4] Furthermore, nilotinib is effective against a majority of Bcr-Abl mutations that confer resistance to imatinib, with the notable exception of the T315I mutation.[5][6]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the comparative IC50 values of nilotinib and imatinib against wild-type Bcr-Abl and various imatinib-resistant mutants.
Table 1: IC50 Values against Wild-Type Bcr-Abl
| Compound | Target | Assay Type | IC50 (nM) | Fold Potency (vs. Imatinib) |
| Imatinib | c-Abl | Biochemical | ~400[2] | 1x |
| Nilotinib | c-Abl | Biochemical | ~28[2] | ~14x |
| Imatinib | Bcr-Abl expressing cells | Cellular Proliferation | 200-600 | 1x |
| Nilotinib | Bcr-Abl expressing cells | Cellular Proliferation | <30[5] | >20x[5] |
Table 2: Comparative IC50 Values (nM) against Imatinib-Resistant Bcr-Abl Mutants
| Mutation | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Fold Resistance to Imatinib | Fold Resistance to Nilotinib |
| P-loop | ||||
| G250E | 1500 | 49 | 3-5 | 1-2 |
| Q252H | 1500 | 30 | 3-5 | 1 |
| Y253F | 2000 | 180 | 4-7 | 6 |
| Y253H | >10000 | 450 | >20 | 15 |
| E255K | 5000 | 200 | 10-17 | 7 |
| E255V | >10000 | 600 | >20 | 20 |
| Gatekeeper | ||||
| T315I | >10000 | >10000 | >20 | >333 |
| Activation Loop | ||||
| M351T | 1500 | 25 | 3-5 | <1 |
| F359V | 2000 | 150 | 4-7 | 5 |
| H396P | 2000 | 35 | 4-7 | 1 |
| H396R | 2000 | 40 | 4-7 | 1-2 |
Data compiled from multiple sources.[1][6][7] Absolute IC50 values may vary between studies due to different experimental conditions.
Clinical Efficacy in Newly Diagnosed CML: The ENESTnd Trial
The Evaluating Nilotinib Efficacy and Safety in Clinical Trials of Newly Diagnosed Patients (ENESTnd) was a pivotal phase 3 clinical trial that directly compared the efficacy and safety of nilotinib with imatinib in patients with newly diagnosed Philadelphia chromosome-positive (Ph+) CML in the chronic phase.
Table 3: Key Efficacy Endpoints from the ENESTnd Trial (5-Year Follow-up)
| Endpoint | Nilotinib (300 mg twice daily) | Imatinib (400 mg once daily) | p-value |
| Major Molecular Response (MMR) at 12 months | 44%[3] | 22%[3] | <0.001[3] |
| Deep Molecular Response (MR4.5) by 5 years | 54%[3] | 31%[3] | <0.0001 |
| Progression to Accelerated or Blast Phase by 5 years | 2.1% | 7.0% | 0.0059 |
MMR is defined as ≤0.1% Bcr-Abl transcripts on the International Scale (IS). MR4.5 is defined as ≤0.0032% Bcr-Abl IS.[3]
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells by activating a complex network of downstream signaling pathways. These pathways promote cell proliferation and survival while inhibiting apoptosis. Both imatinib and nilotinib function by binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling.
Caption: Bcr-Abl signaling pathways and points of inhibition by Nilotinib and Imatinib.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the efficacy of Bcr-Abl inhibitors. Specific parameters may need to be optimized for individual laboratory conditions.
Bcr-Abl Kinase Activity Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the autophosphorylation of Bcr-Abl within a cellular context.
1. Cell Culture and Treatment:
-
Culture a Bcr-Abl positive cell line (e.g., K562) in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1x10^6 cells/mL.
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of nilotinib, imatinib, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) at 37°C.
2. Cell Lysis:
-
Pellet the cells by centrifugation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
3. ELISA-based Detection of Bcr-Abl Phosphorylation:
-
Coat a 96-well ELISA plate with a capture antibody specific for Bcr-Abl.
-
Add cell lysates to the wells and incubate to allow the capture of Bcr-Abl.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of a Bcr-Abl autophosphorylation site (e.g., pY245). This antibody should be conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Wash the wells again.
-
Add a substrate for HRP (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
4. Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding and Treatment:
-
Seed a Bcr-Abl positive cell line (e.g., K562) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat the cells with a serial dilution of nilotinib, imatinib, or a vehicle control.
2. Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours) at 37°C.
3. Addition of MTT Reagent:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Reading:
-
Measure the absorbance of the wells at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the drug concentration.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical comparison of nilotinib and imatinib.
Caption: A generalized workflow for the in vitro comparison of Bcr-Abl inhibitors.
Conclusion
The experimental data and clinical findings presented in this guide unequivocally demonstrate that nilotinib is a more potent inhibitor of the Bcr-Abl tyrosine kinase than imatinib. This enhanced potency extends to many imatinib-resistant Bcr-Abl mutants and translates into superior clinical outcomes for patients with newly diagnosed CML. The provided experimental protocols and workflows offer a foundational framework for the continued investigation and development of targeted therapies for Bcr-Abl-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Long-term benefits and risks of frontline nilotinib vs imatinib for chronic myeloid leukemia in chronic phase: 5-year update of the randomized ENESTnd trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mauriciolema.webhost4life.com [mauriciolema.webhost4life.com]
- 5. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Nilotinib and Dasatinib in Resistant Chronic Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of nilotinib (B1678881) and dasatinib (B193332), two second-generation tyrosine kinase inhibitors (TKIs), in the context of resistant Chronic Myeloid Leukemia (CML). The development of resistance to the first-generation TKI, imatinib (B729), primarily through point mutations in the BCR-ABL kinase domain, has necessitated the use of these more potent agents. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the critical signaling pathways involved.
Data Presentation
In Vitro Efficacy: Inhibition of BCR-ABL Kinase Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for nilotinib and dasatinib against wild-type BCR-ABL and a panel of clinically relevant imatinib-resistant mutants.
| BCR-ABL Mutant | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Fold Increase in Resistance (vs. WT) - Nilotinib | Fold Increase in Resistance (vs. WT) - Dasatinib |
| Wild-Type | 20 - 45[1][2] | 0.6 - 9[1][2] | 1.0 | 1.0 |
| G250E | 66 | 3 | 1.5 - 3.3 | 0.3 - 5.0 |
| Q252H | 64 | 1 | 1.4 - 3.2 | 0.1 - 1.7 |
| Y253H | 436 | 2 | 9.7 - 21.8 | 0.2 - 3.3 |
| E255K | 441 | 5 | 9.8 - 22.1 | 0.6 - 8.3 |
| E255V | 295 | 4 | 6.6 - 14.8 | 0.4 - 6.7 |
| V299L | 43 | 14 | 1.0 - 2.2 | 1.6 - 23.3 |
| T315I | >3000[2] | >1000[2] | >66.7 | >111.1 |
| F317L | 118 | 10 | 2.6 - 5.9 | 1.1 - 16.7 |
| M351T | 37 | 2 | 0.8 - 1.9 | 0.2 - 3.3 |
| F359V | 165 | 4 | 3.7 - 8.3 | 0.4 - 6.7 |
Note: IC50 values can vary between different studies and experimental conditions. The fold increase in resistance is calculated relative to the respective wild-type IC50 for each drug.
In Vivo Efficacy: Xenograft Models
Animal models, particularly xenografts using human CML cells, are crucial for evaluating the in vivo efficacy of TKIs.
| CML Model | Treatment | Key Findings | Reference |
| Murine xenograft with Ba/F3 cells expressing Bcr-AblT315I | SGX393 (a T315I inhibitor) alone and in combination with nilotinib or dasatinib | SGX393 mitigated the increase in tumor volume driven by Bcr-AblT315I.[3] | [3] |
| Patient-derived xenografts (PDXs) | Dasatinib (30 mg/kg) | Significantly inhibited tumor growth in a lung cancer PDX model, suggesting potential for similar models in CML.[4] | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of TKIs on CML cell lines.
-
Cell Culture: CML cell lines (e.g., K562, Ba/F3 expressing various BCR-ABL mutants) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of nilotinib or dasatinib for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Crystal Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the percentage of cell viability relative to the control and to calculate IC50 values.[3]
BCR-ABL Kinase Inhibition Assay
This assay directly measures the ability of nilotinib and dasatinib to inhibit the enzymatic activity of the BCR-ABL kinase.
-
Substrate Immobilization: A known BCR-ABL substrate, such as CrkL fused to glutathione-S-transferase (GST), is immobilized on glutathione (B108866) agarose (B213101) beads.[5]
-
Kinase Reaction: The substrate-bound beads are incubated with a source of BCR-ABL kinase (e.g., recombinant Bcr-Abl or cell extracts from CML cell lines), ATP, and a kinase buffer.[5] The reaction is performed in the presence and absence of varying concentrations of nilotinib or dasatinib.
-
Phosphorylation Detection: After the reaction, the phosphorylated substrate is eluted from the beads. The level of phosphorylation is then detected using a phosphotyrosine-specific antibody, typically through Western blotting.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified to determine the extent of kinase inhibition at different drug concentrations, allowing for the calculation of IC50 values.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways downstream of BCR-ABL.
-
Cell Lysis: CML cells, treated with nilotinib, dasatinib, or a vehicle control, are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-Crkl, Crkl, p-Lyn, Lyn, p-Akt, Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for visualization of the protein bands using a chemiluminescent substrate. Densitometry is used to quantify the changes in protein phosphorylation.[6][7]
In Vivo Xenograft Studies
This protocol outlines the general steps for establishing and evaluating the efficacy of TKIs in a CML xenograft model.
-
Cell Preparation: Human CML cells (either cell lines or patient-derived cells) are prepared for injection. For subcutaneous models, cells may be mixed with a basement membrane matrix (e.g., Matrigel) to enhance tumor formation.[8]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human cells.[9][10]
-
Cell Implantation: The CML cells are injected into the mice, typically subcutaneously or intravenously.[9][10]
-
Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated leukemia models, disease progression can be monitored by techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or flow cytometry of peripheral blood.
-
Drug Administration: Once tumors are established or there is evidence of engraftment, mice are randomized into treatment groups and receive nilotinib, dasatinib, or a vehicle control, typically administered orally.
-
Efficacy Evaluation: The primary endpoint is often tumor growth inhibition or overall survival. At the end of the study, tumors and tissues can be collected for further analysis, such as Western blotting or immunohistochemistry.[3]
Signaling Pathways and Mechanisms of Action
Nilotinib and dasatinib are both potent inhibitors of the BCR-ABL kinase, but they differ in their binding modes and their activity against other kinases. These differences can influence their efficacy in resistant CML.
BCR-ABL Dependent Signaling
The constitutive kinase activity of BCR-ABL drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways.
Caption: BCR-ABL dependent signaling pathways targeted by nilotinib and dasatinib.
Nilotinib and dasatinib effectively inhibit these pathways by targeting BCR-ABL, leading to the suppression of CML cell growth and the induction of apoptosis.[6][7]
Mechanisms of Resistance and Differential Efficacy
Resistance to TKIs can occur through BCR-ABL dependent or independent mechanisms.
Caption: Mechanisms of resistance to nilotinib and the role of dasatinib.
Dasatinib's broader kinase inhibition profile, which includes members of the SRC family, may provide an advantage in cases of nilotinib resistance that are driven by the upregulation of these kinases.[11][12] Conversely, certain BCR-ABL mutations may confer greater resistance to one drug over the other, as indicated by the IC50 data.
Experimental Workflow for Comparative Efficacy
The following diagram illustrates a typical workflow for comparing the efficacy of nilotinib and dasatinib in resistant CML models.
Caption: A typical experimental workflow for comparing nilotinib and dasatinib efficacy.
References
- 1. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Comparing nilotinib with dasatinib as second-line therapies in patients with chronic myelogenous leukemia resistant or intolerant to imatinib -- a retrospective chart review analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in construction of mouse models to investigate the pathogenesis and immune therapy of human hematological malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Data from Evidence that Resistance to Nilotinib May Be Due to BCR-ABL, Pgp, or Src Kinase Overexpression - Cancer Research - Figshare [aacr.figshare.com]
A Head-to-Head In Vitro Comparison of Nilotinib and Bosutinib
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), nilotinib (B1678881) and bosutinib (B1684425) stand out as potent second-generation tyrosine kinase inhibitors (TKIs). Both drugs are designed to inhibit the constitutively active BCR-ABL kinase, the primary driver of CML. However, their efficacy against BCR-ABL mutations and their off-target kinase inhibition profiles differ, leading to distinct clinical applications. This guide provides a detailed in vitro comparison of nilotinib and bosutinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The in vitro potency of nilotinib and bosutinib has been extensively evaluated against wild-type BCR-ABL and a panel of clinically relevant imatinib-resistant mutants. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their comparative efficacy.
Table 1: In Vitro Activity against Wild-Type BCR-ABL and Drug-Resistant Cell Lines
| Target Cell Line | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |
| K562 (parental) | 3.1 ± 0.1 | 13.5 ± 1.8 |
| K562/ABCB1 (P-gp overexpressing) | 4.0 ± 0.2 | 13.5 ± 1.8 |
| K562/ABCG2 (BCRP overexpressing) | 28.5 ± 2.5 | 21.6 ± 2.7 |
Data compiled from studies on drug transporter interactions. Note the increased resistance to nilotinib in cells overexpressing the ABCG2 transporter.
Table 2: In Vitro Activity against Imatinib-Resistant BCR-ABL Mutants
This table presents the fold increase in IC50 for nilotinib and bosutinib against various imatinib-resistant BCR-ABL mutations compared to wild-type BCR-ABL. A lower fold-increase indicates greater potency.
| BCR-ABL Mutation | Nilotinib (IC50-fold increase) | Bosutinib (IC50-fold increase) |
| P-Loop | ||
| L248V | 2.80 | 2.97 |
| G250E | 4.56 | 4.31 |
| Q252H | 2.64 | 0.81 |
| Y253F | 3.23 | 0.96 |
| E255K | 6.69 | 9.47 |
| E255V | 10.31 | 5.53 |
| C-Helix | ||
| D276G | 2.00 | 0.60 |
| E279K | 2.05 | 0.95 |
| V299L | 1.34 | 26.10 |
| Active Site | ||
| T315I | 39.41 | 45.42 |
| F317L | 2.22 | 2.42 |
| F359V | 5.16 | 0.93 |
| SH2-Contact | ||
| M351T | 0.44 | 0.70 |
| A-Loop | ||
| L384M | 2.33 | 0.47 |
| H396P | 2.41 | 0.43 |
| H396R | 3.10 | 0.81 |
| G398R | 0.49 | 1.16 |
| C-Terminal Lobe | ||
| F486S | 1.85 | 2.31 |
Data adapted from Redaelli et al., Journal of Clinical Oncology, 2009.[1]
Kinase Selectivity Profile
Nilotinib is a highly selective inhibitor of BCR-ABL, PDGFR, and c-KIT.[2] In contrast, bosutinib is a dual inhibitor of both Src and Abl kinases, with characteristically weak inhibitory activity against c-KIT and PDGFR.[2] This broader activity of bosutinib against Src family kinases (including SRC, LYN, and HCK) contributes to its distinct efficacy and side-effect profile.
Experimental Protocols
The in vitro data presented in this guide are primarily derived from cell-based proliferation assays and biochemical kinase assays. Below are detailed methodologies for these key experiments.
Ba/F3 Cell Proliferation Assay
This assay is widely used to determine the inhibitory effect of compounds on the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.
Principle: The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for proliferation and survival.[3][4] When these cells are stably transfected with a constitutively active kinase, such as BCR-ABL, they become IL-3 independent.[3][4] The proliferation of these engineered cells is now driven by the activity of the introduced kinase. Therefore, the ability of a compound to inhibit the proliferation of these cells in the absence of IL-3 is a direct measure of its inhibitory activity against the target kinase.[3][4]
Methodology:
-
Cell Culture: Ba/F3 cells stably expressing either wild-type or mutant BCR-ABL are cultured in appropriate media without IL-3.
-
Compound Preparation: Nilotinib and bosutinib are serially diluted to a range of concentrations.
-
Cell Seeding and Treatment: The engineered Ba/F3 cells are seeded into 96-well plates. The diluted compounds are then added to the wells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Cell Viability Assessment: Cell proliferation is assessed using a viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. These colorimetric assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified recombinant BCR-ABL kinase enzyme, a specific peptide substrate, and the test compound (nilotinib or bosutinib) at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration compared to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
BCR-ABL Signaling Pathway and Inhibition
The following diagram illustrates the major signaling pathways activated by the constitutively active BCR-ABL tyrosine kinase, leading to increased cell proliferation and survival. The points of inhibition by nilotinib and bosutinib are indicated.
Caption: BCR-ABL signaling and points of TKI inhibition.
Experimental Workflow for In Vitro TKI Evaluation
The following diagram outlines the general workflow for the in vitro evaluation of tyrosine kinase inhibitors like nilotinib and bosutinib.
Caption: Workflow for in vitro TKI evaluation.
References
- 1. Activity of bosutinib, dasatinib, and nilotinib against 18 imatinib-resistant BCR/ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
Unveiling the Off-Target Landscape of Nilotinib Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for accurate interpretation of experimental results and anticipation of potential therapeutic and toxicological outcomes. This guide provides a comprehensive comparison of the off-target effects of nilotinib (B1678881) hydrochloride, a second-generation tyrosine kinase inhibitor, supported by experimental data and detailed protocols for validation.
Nilotinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[1] However, like many kinase inhibitors, it interacts with a range of other kinases and non-kinase proteins, leading to off-target effects. Validating these interactions is crucial for a complete understanding of nilotinib's biological activity.
Comparative Analysis of Nilotinib's Off-Target Kinase Inhibition
Nilotinib has been profiled against various kinase panels to determine its selectivity. The following tables summarize the inhibitory activity (IC50 values) of nilotinib against its primary target, BCR-ABL, and a selection of its known off-target kinases. These off-targets include Discoidin Domain Receptors (DDR1, DDR2), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), Mast/stem cell growth factor receptor (c-KIT), Colony-Stimulating Factor 1 Receptor (CSF-1R), Mitogen-Activated Protein Kinases (MAPK11/p38β, MAPK12/p38α), ZAK, and Lymphocyte-specific protein tyrosine kinase (LCK).[2][3] Additionally, nilotinib has been shown to inhibit the non-kinase target, NAD(P)H quinone oxidoreductase 2 (NQO2).
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Primary Target | |||
| BCR-ABL | 20 - 60 | Cellular Autophosphorylation | [4] |
| Off-Target Kinases | |||
| DDR1 | 3.7 | Cellular Autophosphorylation | [4] |
| PDGFRα | 69 | Cellular Autophosphorylation | [4] |
| c-KIT (wild-type) | 35 | Cellular Proliferation (Ba/F3 cells) | [3] |
| c-KIT (V560G mutant) | 108 | Cellular Proliferation (HMC-1560 cells) | [3] |
| c-KIT (K642E mutant) | 160 | Cellular Proliferation (GIST882 cells) | [3] |
| CSF-1R | 125 - 250 | Cellular Autophosphorylation | [4] |
| LCK | 5200 | Biochemical Assay | [3] |
| c-Src | 4600 | Biochemical Assay | [3] |
| Lyn | 2700 | Biochemical Assay | [3] |
| Hck | 7500 | Biochemical Assay | [3] |
| Fyn | >10000 | Biochemical Assay | [3] |
| Fgr | >10000 | Biochemical Assay | [3] |
| Tie-2 | 3300 | Biochemical Assay | [3] |
| HER-2 | 5800 | Biochemical Assay | [3] |
| VEGFR-2 | 5300 | Biochemical Assay | [3] |
| C-Raf | 1200 | Biochemical Assay | [3] |
| B-Raf (V600E) | 5100 | Biochemical Assay | [3] |
| p38 | 1700 | Biochemical Assay | [3] |
| Non-Kinase Target | |||
| NQO2 | - | - | [5] |
Table 1: Inhibitory Activity of Nilotinib Against On- and Off-Target Kinases. This table provides a summary of the half-maximal inhibitory concentration (IC50) values of nilotinib against its primary target BCR-ABL and a panel of off-target kinases. The data is compiled from various biochemical and cellular assays.
Experimental Protocols for Off-Target Validation
To aid researchers in independently validating these off-target effects, detailed protocols for key experimental assays are provided below.
Biochemical Kinase Inhibition Assay (Radiolabeled ATP Filter Binding Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
Nilotinib hydrochloride
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of nilotinib in the kinase reaction buffer.
-
In a microplate, add the kinase, peptide substrate, and nilotinib solution.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each nilotinib concentration and determine the IC50 value.
Cellular Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of a receptor tyrosine kinase in a cellular context.
Materials:
-
Cell line overexpressing the kinase of interest (e.g., DDR1, PDGFR)
-
Cell culture medium and supplements
-
This compound
-
Ligand for the receptor tyrosine kinase (if required for activation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the phosphorylated form of the kinase
-
Primary antibody against the total form of the kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of nilotinib for a specified time (e.g., 2 hours).
-
If necessary, stimulate the cells with the appropriate ligand to induce kinase autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated kinase.
-
Wash the membrane and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total kinase to normalize for protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of autophosphorylation to determine the IC50 value.
Cell Proliferation Assay (MTT/XTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of nilotinib.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a general workflow for validating off-target effects and the signaling pathways affected by some of nilotinib's key off-targets.
Caption: Workflow for off-target validation.
Caption: Nilotinib's effect on DDR1 signaling.
Caption: Nilotinib's effect on c-Kit signaling.
By providing a clear comparison of nilotinib's off-target activities, along with detailed experimental protocols and visual representations of affected pathways, this guide aims to equip researchers with the necessary tools to rigorously validate and interpret the effects of nilotinib in their specific research contexts. A thorough understanding of a drug's off-target profile is essential for advancing drug discovery and ensuring the development of safer and more effective therapies.
References
- 1. Beyond expectations: investigating nilotinib’s potential in attenuating neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ashpublications.org [ashpublications.org]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Nilotinib Hydrochloride with Other Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of tyrosine kinase inhibitor (TKI) resistance is paramount in the ongoing battle against cancers like Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This guide provides an in-depth comparison of the cross-resistance profile of nilotinib (B1678881) hydrochloride with other prominent TKIs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Nilotinib, a second-generation TKI, offers a significant therapeutic advantage over imatinib, particularly in patients who have developed resistance. However, the emergence of resistance to nilotinib itself, often through mutations in the target kinase or activation of alternative signaling pathways, necessitates a clear understanding of its cross-resistance profile with other TKIs, including dasatinib, bosutinib, ponatinib, and the allosteric inhibitor asciminib (B605619).
In Vitro Efficacy Against BCR-ABL Kinase Domain Mutations
The primary mechanism of resistance to TKIs in CML is the acquisition of point mutations in the BCR-ABL kinase domain. These mutations can impair drug binding and lead to relapse. The following tables summarize the half-maximal inhibitory concentration (IC50) values of nilotinib and other TKIs against various imatinib-resistant BCR-ABL mutants, providing a quantitative comparison of their in vitro potency. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of TKIs against Single BCR-ABL Mutations
| Mutation | Nilotinib | Dasatinib | Bosutinib | Ponatinib | Asciminib |
| P-Loop | |||||
| G250E | 4.56 | 4.45 | 4.31 | - | - |
| Y253H | 450 | - | - | - | - |
| E255K | 6.69 | 5.61 | 9.47 | - | - |
| E255V | 10.31 | 3.44 | 5.53 | - | - |
| Gatekeeper | |||||
| T315I | >10,000 | >10,000 | >10,000 | ~20 | ~700 |
| Other | |||||
| M351T | 0.44 | 0.88 | 0.70 | - | - |
| F359V | 5.16 | 1.49 | 0.93 | - | - |
| V299L | 1.34 | 8.65 | 26.10 | - | - |
Data compiled from multiple sources.[1][2][3][4][5] IC50 values can vary between different experimental setups.
Table 2: IC50 Values (nM) of Nilotinib and Imatinib in Imatinib-Resistant GIST Cell Lines
| Cell Line | Primary Mutation | Nilotinib IC50 (µM) | Imatinib IC50 (µM) |
| GK1C-IR | KIT Exon 11 | 4.10 ± 0.46 | 11.74 ± 0.17 |
| GK3C-IR | KIT Exon 11 | 3.96 ± 0.19 | 41.37 ± 1.07 |
Data from Sako et al., 2014.[6][7][8]
Mechanisms of Resistance to Nilotinib
Resistance to nilotinib can be broadly categorized into BCR-ABL dependent and independent mechanisms.
BCR-ABL Dependent Resistance
As highlighted in the data tables, point mutations within the BCR-ABL kinase domain are a major cause of resistance. The T315I "gatekeeper" mutation is notoriously resistant to imatinib, nilotinib, dasatinib, and bosutinib, though it shows some sensitivity to ponatinib.[9][10] Other mutations in the P-loop and other regions of the kinase domain also confer varying degrees of resistance to nilotinib.[3]
BCR-ABL Independent Resistance
In some cases, resistance to nilotinib occurs without new BCR-ABL mutations. These mechanisms involve the activation of alternative signaling pathways that bypass the need for BCR-ABL signaling for cell survival and proliferation. Upregulation of genes such as BCR-ABL, GCS, and SK-1, as well as the drug transporter MRP1, has been observed in nilotinib-resistant cells.[4][11][12] Additionally, overexpression of Src family kinases, such as Lyn, can also contribute to nilotinib resistance.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of molecules in nilotinib resistance and the methodologies used to study it, the following diagrams are provided in DOT language.
References
- 1. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal Tumor After Imatinib Resistance | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to a PI3K inhibitor in gastrointestinal stromal tumors: an omic approach to identify novel druggable targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of the tyrosine kinase inhibitor nilotinib on gastrointestinal stromal tumor (GIST) and imatinib-resistant GIST cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Effect of the Tyrosine Kinase Inhibitor Nilotinib on Gastrointestinal Stromal Tumor (GIST) and Imatinib-Resistant GIST Cells | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Asciminib resistance of a new BCR::ABL1 p.I293_K294insSSLRD mutant detected in a Ph + ALL patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Nilotinib Hydrochloride with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of nilotinib (B1678881) hydrochloride with various chemotherapy agents across different cancer types. The information presented is based on preclinical and clinical studies, offering insights into the mechanisms of action, quantitative synergy, and experimental protocols to support further research and drug development.
Nilotinib and Doxorubicin (B1662922) in Soft Tissue Sarcoma
The combination of nilotinib and doxorubicin has demonstrated significant synergistic anti-tumor effects in soft tissue sarcoma (STS) models. This synergy appears to be mediated primarily through the inhibition of multidrug resistance proteins.
Quantitative Synergy Analysis
The synergistic interaction between nilotinib and doxorubicin in STS cell lines has been quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | Chemotherapy Agent | Nilotinib Concentration (µM) | Doxorubicin Concentration (µM) | Combination Index (CI) |
| SW982 (Synovial Sarcoma) | Doxorubicin | 0.1 - 40 | 0.1 | 0.74 |
| SW982 (Synovial Sarcoma) | Doxorubicin | 0.1 - 40 | 0.3 | 0.49 |
| SW982 (Synovial Sarcoma) | Doxorubicin | 0.1 - 40 | 0.5 | 0.58 |
Data extracted from in vitro studies on human soft tissue sarcoma cell lines.
Mechanism of Synergy
The synergistic effect of nilotinib with doxorubicin in STS is attributed to the inhibition of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance Protein 1 (MRP-1/ABCC1).[1] Nilotinib enhances the intracellular concentration and retention of doxorubicin by blocking the efflux pump activity of these transporters.[1] This action is linked to the downregulation of the ERK1 and p38 MAPK signaling pathways, which are involved in the expression and function of P-gp.[1]
References
Comparative Efficacy of Nilotinib Hydrochloride in Chronic Myeloid Leukemia (CML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of nilotinib (B1678881) hydrochloride across various Chronic Myeloid Leukemia (CML) cell lines, supported by experimental data. Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL oncoprotein, the hallmark of CML.[1] Its efficacy varies among different CML cell lines, which can be attributed to the specific genetic and phenotypic characteristics of each line.
Data Presentation
Cell Viability Assays
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of nilotinib in several common CML cell lines.
| Cell Line | IC50 (nM) | Reference |
| K562 | 7.21 ± 1.28 | [2] |
| 30 | [3] | |
| ~20 | [4] | |
| LAMA-84 | ~20 | [4] |
| KCL-22 | ~20 | [4] |
| KU-812 | < 30 | [5] |
| MEG-01 | Data not available | |
| CML-T1 | Data not available | |
| BV-173 | Data not available | |
| EM-2 | Data not available |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density, incubation time, and assay method.
Apoptosis and Signaling Pathway Inhibition
In imatinib-sensitive and -resistant K562 cells, nilotinib has been shown to induce apoptosis, as evidenced by increased caspase-3 activity and decreased mitochondrial membrane potential.[6] One study demonstrated that nilotinib induces apoptosis in K562 cells through the accumulation of the pro-apoptotic protein Bim.[5] Furthermore, in K562 cells, nilotinib at a concentration of 0.1 µmol/L effectively inhibited the phosphorylation of BCR-ABL and its substrate CrkL.[2]
Mandatory Visualization
BCR-ABL Signaling Pathway and Nilotinib Inhibition
Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream pathways.
Experimental Workflow for Efficacy Testing
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nilotinib significantly induces apoptosis in imatinib-resistant K562 cells with wild-type BCR-ABL, as effectively as in parental sensitive counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Nilotinib Hydrochloride as a Tool Compound for DDR1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nilotinib (B1678881) hydrochloride's performance as a Discoidin Domain Receptor 1 (DDR1) inhibitor against other known alternatives. The information is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to DDR1
Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen.[1][2] Unlike many other RTKs that are stimulated by soluble growth factors, DDR1's activation by the extracellular matrix component collagen makes it a crucial sensor of the cellular microenvironment.[2] DDR1 is primarily expressed in epithelial cells.[1][3] Its dysregulation has been implicated in a variety of diseases, including cancer, fibrosis, and atherosclerosis.[1][2] Upon binding to collagen, DDR1 undergoes dimerization and autophosphorylation, which initiates several downstream signaling cascades.[2] These pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, are critical in regulating cellular processes such as proliferation, migration, adhesion, and differentiation.[2][4][5] Given its role in pathological conditions, DDR1 has emerged as a promising therapeutic target.
Nilotinib Hydrochloride as a DDR1 Inhibitor
Nilotinib, a tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), has been identified as a potent inhibitor of DDR1.[6][7][8] Chemical proteomic profiling has revealed that DDR1 is one of the highest affinity targets of nilotinib.[7][9] Studies have shown that nilotinib effectively inhibits DDR1 kinase activity, thereby blocking downstream signaling and cellular processes such as invasion and metastasis in cancer models.[7][10][11] The IC50 of nilotinib for DDR1 has been reported to be in the low nanomolar range, highlighting its potential as a tool compound for studying DDR1 function.[7][12]
Comparative Analysis of DDR1 Inhibitors
The following tables summarize the in vitro inhibitory potency of nilotinib against DDR1 and compare it with other commonly used or recently developed DDR1 inhibitors.
Table 1: Inhibitory Activity of Nilotinib and Other Multi-Targeted Kinase Inhibitors against DDR1
| Inhibitor | Type | DDR1 IC50 (nM) | Other Key Targets | Reference |
| Nilotinib | Type II | 3.7 - 43 | BCR-ABL, c-Kit, PDGFRα/β, DDR2 | [12][13] |
| Imatinib | Type II | 41 - 43 | BCR-ABL, c-Kit, PDGFRα/β, DDR2 | [1][12][14] |
| Dasatinib | Type I | 1.35 | BCR-ABL, SRC family, c-Kit, PDGFRβ, EphA2, DDR2 | [12][13] |
| Ponatinib | Type II | 9 | BCR-ABL, VEGFR, FGFR, PDGFR, DDR2 | [1][14] |
Table 2: Inhibitory Activity of More Selective DDR1 Inhibitors
| Inhibitor | Type | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Reference |
| DDR1-IN-1 | Type II | 105 | 413 | [1][3][15] |
| DDR1-IN-2 | Type II | 47 | 145 | [1][3][15] |
| 7rh (Compound 18) | Not Specified | 6.8 | Not Reported | [15] |
| Compound 51 | Not Specified | 14.9 | Not Reported | [15] |
| Ddr1-IN-8 | Not Specified | 45 | 126 | [1] |
DDR1 Signaling Pathway
Upon activation by collagen, DDR1 initiates a complex network of downstream signaling pathways that regulate various cellular functions.
Caption: DDR1 signaling pathway upon collagen activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of nilotinib and other inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the direct inhibition of DDR1 kinase activity by a compound in a purified system.
Caption: Workflow for a biochemical kinase binding assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound or other test compounds in DMSO. Further dilute in the assay buffer.
-
Reagent Preparation: Prepare the 3X solutions of the DDR1 enzyme/Eu-anti-tag antibody mix and the 3X Alexa Fluor® 647-labeled tracer in the kinase buffer.
-
Assay Plate Setup: Add 5 µL of the diluted compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer to the wells of a 384-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[16]
Cellular DDR1 Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.
Caption: Workflow for a cell-based DDR1 autophosphorylation assay.
Methodology:
-
Cell Culture: Culture a cell line with high DDR1 expression (e.g., T47D breast cancer cells or U2OS cells) in the appropriate medium.[2][3]
-
Seeding and Starvation: Seed cells in 6-well plates. Once confluent, replace the growth medium with a serum-free medium and incubate for 16-24 hours.[2]
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of nilotinib or other inhibitors for 2 hours.[2]
-
Collagen Stimulation: Stimulate the cells with Collagen Type I (e.g., 50 µg/mL) for 90 minutes.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Block the membrane with 5% BSA in TBST for 1 hour.[2]
-
Incubate with primary antibodies against phospho-DDR1 (p-DDR1), total DDR1, and a loading control (e.g., GAPDH) overnight at 4°C.[2]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[2]
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[2]
-
-
Data Analysis: Quantify the band intensities. Normalize the p-DDR1 signal to the total DDR1 signal. Calculate the percent inhibition for each inhibitor concentration and determine the cellular IC50 value.[2]
Conclusion
This compound is a potent, albeit not entirely selective, inhibitor of DDR1 kinase activity. Its low nanomolar IC50 makes it a valuable tool for studying the roles of DDR1 in various biological and pathological processes. However, researchers should be mindful of its off-target effects on other kinases, such as BCR-ABL, c-Kit, and PDGFR. For studies requiring higher selectivity, compounds like DDR1-IN-1 may be more suitable, although they may exhibit lower potency compared to nilotinib. The choice of inhibitor should be guided by the specific experimental context and the need to balance potency with selectivity. The provided experimental protocols offer a framework for the validation and comparison of these inhibitors in both biochemical and cellular settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. DDR1 inhibition as a new therapeutic strategy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DDR1-BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
Nilotinib vs. Ponatinib for T315I Mutant Bcr-Abl Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the differential efficacy of tyrosine kinase inhibitors (TKIs) against specific Bcr-Abl mutations is critical. This guide provides an objective comparison of nilotinib (B1678881) and ponatinib (B1185), focusing on the challenging T315I "gatekeeper" mutation in Chronic Myeloid Leukemia (CML).
The emergence of the T315I mutation in the Bcr-Abl kinase domain confers resistance to first and second-generation TKIs, including nilotinib, posing a significant therapeutic challenge.[1][2] Ponatinib, a third-generation TKI, was specifically developed to overcome this resistance.[1][3] This guide delves into the quantitative data, experimental methodologies, and underlying signaling pathways to elucidate the distinct performance of these two inhibitors.
Comparative Efficacy: A Quantitative Analysis
The disparity in efficacy between nilotinib and ponatinib against the T315I mutation is most evident in their half-maximal inhibitory concentration (IC50) values. Ponatinib demonstrates potent, low nanomolar inhibition of Bcr-Abl T315I, whereas nilotinib is largely ineffective.[4][5][6]
| Inhibitor | Bcr-Abl Variant | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Nilotinib | Wild-Type | ~20-60[7] | ~30-50[8][9] |
| T315I Mutant | >2000 [6] | >800 [10] | |
| Ponatinib | Wild-Type | ~0.4-2[4][5] | ~0.5[5] |
| T315I Mutant | ~2-4 [4][5] | ~11 [5] | |
| Table 1: Comparison of IC50 values for Nilotinib and Ponatinib against Wild-Type and T315I mutant Bcr-Abl. Data is compiled from multiple in vitro and cellular assays. |
As the data indicates, nilotinib's potency drops dramatically in the presence of the T315I mutation, with IC50 values shifting into the micromolar range, rendering it clinically ineffective against this mutant.[6][10] In stark contrast, ponatinib maintains a high degree of potency, effectively inhibiting the T315I mutant at low nanomolar concentrations.[4][5]
Mechanism of Action and Resistance
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival through downstream signaling pathways like RAS/MAPK and PI3K/AKT.[11][12] TKIs function by competitively binding to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates.
The T315I mutation is a single amino acid substitution at position 315, the "gatekeeper" residue, from a threonine (T) to a bulkier isoleucine (I).[2][13] This substitution sterically hinders the binding of nilotinib and other second-generation TKIs.[14] Ponatinib was engineered with a carbon-carbon triple bond that allows it to bind effectively to the mutated kinase, overcoming the steric hindrance imposed by the isoleucine residue.[1]
Figure 1. Bcr-Abl signaling and points of TKI inhibition.
Experimental Protocols
The determination of IC50 values and inhibitor efficacy relies on standardized biochemical and cellular assays.
1. In Vitro Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified Bcr-Abl protein.
-
Objective: To determine the concentration of inhibitor required to reduce Bcr-Abl kinase activity by 50% (Biochemical IC50).
-
Methodology:
-
Enzyme & Substrate Preparation: Recombinant human Bcr-Abl (wild-type or T315I mutant) is used as the enzyme source. A synthetic peptide substrate (e.g., a peptide containing a tyrosine residue) is immobilized on a plate.[15]
-
Inhibitor Preparation: Nilotinib and ponatinib are serially diluted to a range of concentrations.
-
Kinase Reaction: The Bcr-Abl enzyme is incubated with the substrate, ATP, and varying concentrations of the inhibitor in a kinase reaction buffer.[16]
-
Detection: After incubation, the amount of phosphorylated substrate is measured. This is often done using a phosphotyrosine-specific antibody in an ELISA-based format or by measuring ADP production via a luminescent assay (e.g., ADP-Glo™).[16][17][18]
-
Data Analysis: The results are plotted as kinase activity versus inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.
-
2. Cell-Based Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cells whose survival is dependent on Bcr-Abl signaling.
-
Objective: To determine the concentration of inhibitor required to reduce cell viability by 50% (Cellular IC50).
-
Methodology:
-
Cell Lines: Murine hematopoietic Ba/F3 cells are commonly used. These cells are dependent on IL-3 for survival but can be engineered to express human wild-type or T315I mutant Bcr-Abl, rendering them IL-3 independent.[13][19]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of nilotinib or ponatinib and incubated for a set period (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay, which measures metabolic activity.
-
Data Analysis: Viability is plotted against inhibitor concentration to determine the cellular IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BaF3-BCR-ABL & BaF3-BCR-ABL-T315I Stable Cell Lines - In Vitro Screening Tool for CML Drugs - Creative Biogene [creative-biogene.com]
- 14. The BCR-ABLT315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Nilotinib Hydrochloride
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. Nilotinib (B1678881) hydrochloride, a potent tyrosine kinase inhibitor, requires meticulous handling and disposal to mitigate risks to both personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of nilotinib hydrochloride, ensuring compliance and safety in the laboratory.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with significant health and environmental risks. Understanding these hazards is the first step toward safe handling and disposal.
Key Hazards:
-
Human Health: Harmful if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be outfitted with the appropriate PPE to minimize exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant, impervious gloves |
| Eye Protection | Tightly fitting safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[4] Improper disposal, such as flushing down the drain, is strictly prohibited due to its aquatic toxicity.[5]
-
Segregation:
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be segregated from non-hazardous waste.
-
-
Waste Collection:
-
Collect all solid this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
For liquid waste containing this compound, use a dedicated, sealed, and labeled hazardous waste container.
-
-
Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Waste"). Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[6]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure that the disposal method complies with all applicable regulations, which typically involves incineration at a permitted facility.[7]
-
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
-
Control the Spill:
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
-
Clean-up:
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all clean-up materials into a designated hazardous waste container.
-
-
Decontaminate:
-
Decontaminate the spill area with an appropriate cleaning agent, and collect the cleaning materials as hazardous waste.
-
-
Report:
-
Report the spill to your institution's EHS department.
-
References
Essential Safety and Logistical Information for Handling Nilotinib Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Nilotinib hydrochloride is paramount. This document provides immediate, procedural guidance for the safe use, storage, and disposal of this compound in a laboratory setting, with a focus on personal protective equipment and operational protocols.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling to avoid exposure. It is harmful if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure.[1][2] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Protection Type | Equipment Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | [4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use. | [4][7] |
| Protective clothing, such as a lab coat or long-sleeved clothing. | [4][6] | |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved N95 or P1 type dust mask. | [4][8][9] |
Note on Occupational Exposure Limits (OELs): While some specialized organizations have developed OELs for Nilotinib, publicly available, government-mandated exposure limits were not identified in the safety data sheets reviewed.[6][7][10][11] Therefore, it is crucial to handle this compound with appropriate engineering controls and PPE to minimize exposure.
Procedural Guidance for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, well-ventilated, and designated area.[2]
-
Store locked up and away from foodstuffs and beverages.[3]
Step 2: Preparation and Handling
-
All handling of solid this compound that may generate dust should be conducted in a chemical fume hood or a ventilated enclosure.[3]
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with the skin, eyes, and clothing.[12]
-
Avoid inhalation of dust or aerosols.[13]
Step 3: Spill Management
-
In the event of a spill, evacuate the area and prevent unauthorized access.[8]
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.[8]
-
For solid spills, carefully sweep up the material to avoid raising dust and place it in a sealed container for disposal.[8]
-
Clean the spill area thoroughly after material pick-up is complete.[8]
-
Cover drains to prevent the substance from entering the water system.[4]
Step 4: Disposal
-
Dispose of waste in a designated, labeled, and sealed container.
-
This compound waste must not be disposed of with household garbage or into the sewage system.[2]
-
Disposal must be carried out by a licensed professional service and in accordance with all local, regional, and national regulations.[2][8] This may involve incineration in a chemical incinerator.[8]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. camberpharma.com [camberpharma.com]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Nilotinib - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
